Diallyl phthalate-d4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D |
InChI Key |
QUDWYFHPNIMBFC-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC=C)C(=O)OCC=C)[2H])[2H] |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diallyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Diallyl Phthalate-d4 (DAP-d4), a deuterated isotopologue of Diallyl Phthalate (DAP). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds for analytical and metabolic studies.
Introduction
This compound is a stable isotope-labeled version of Diallyl Phthalate, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for accurate quantification of the non-deuterated analogue in various matrices by correcting for analyte loss during sample preparation and instrumental analysis.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. Data for the non-deuterated Diallyl Phthalate are also provided for comparison.
General Properties
| Property | This compound | Diallyl Phthalate |
| Chemical Name | Diallyl Phthalate-3,4,5,6-d4 | Diallyl Phthalate |
| Synonyms | Phthalic Acid Diallyl Ester-d4 | DAP, Allyl phthalate |
| CAS Number | 2514944-45-5[1][2] | 131-17-9[3][4][5] |
| Molecular Formula | C₁₄D₄H₁₀O₄ | C₁₄H₁₄O₄ |
| Molecular Weight | 250.29 g/mol | 246.26 g/mol |
| Isotopic Enrichment | 99 atom % D | N/A |
Physical Properties
| Property | Value (Diallyl Phthalate) |
| Appearance | Clear, colorless to light yellow liquid |
| Melting Point | -70 °C |
| Boiling Point | 165-167 °C at 5 mmHg |
| Density | 1.121 g/mL at 25 °C |
| Refractive Index | n20/D 1.519 |
| Solubility | Soluble in most organic solvents; insoluble in water. |
| Vapor Pressure | 2.3 mmHg at 150 °C |
| Flash Point | 166 °C (closed cup) |
| Autoignition Temperature | 725 °F |
Synthesis
General Synthesis of Diallyl Phthalate
Diallyl Phthalate is commercially produced by the reaction of phthalic anhydride with allyl alcohol. This reaction is an esterification process, often catalyzed by an acid.
A plausible synthetic route for this compound would involve the use of Phthalic Anhydride-d4 as a starting material, reacting with two equivalents of allyl alcohol.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. CN102229532A - Preparation method of diallyl phthalate - Google Patents [patents.google.com]
- 3. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIALLYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 5. Diallyl phthalate CAS#: 131-17-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Preparation of Diallyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of diallyl phthalate-d4 (bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate). This deuterated analog of diallyl phthalate is a valuable tool in various research applications, including mass spectrometry-based quantitative analysis and metabolic studies. This document details a plausible synthetic route, experimental protocols, and relevant physicochemical data.
Overview of this compound
This compound is an isotopically labeled form of diallyl phthalate where the four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.
Table 1: Physicochemical Properties of Diallyl Phthalate and its Deuterated Analog
| Property | Diallyl Phthalate | This compound |
| CAS Number | 131-17-9 | 2514944-45-5[1] |
| Molecular Formula | C₁₄H₁₄O₄ | C₁₄D₄H₁₀O₄ |
| Molecular Weight | 246.26 g/mol | 250.28 g/mol |
| Appearance | Colorless to pale yellow oily liquid | Not specified, expected to be similar to unlabeled |
Synthetic Approach
The synthesis of this compound is analogous to the synthesis of its unlabeled counterpart, primarily through the esterification of a deuterated phthalic anhydride with allyl alcohol. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
The primary starting material for this synthesis is phthalic anhydride-d4, which is commercially available from various suppliers. The esterification is typically acid-catalyzed.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of unlabeled diallyl phthalate and assumes the use of phthalic anhydride-d4.
Materials and Reagents
Table 2: List of Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Phthalic Anhydride-d4 | 75935-32-9 | 152.14 | 98 atom % D |
| Allyl Alcohol | 107-18-6 | 58.08 | |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | Catalyst |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Procedure
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-step procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine phthalic anhydride-d4 (e.g., 15.2 g, 0.1 mol), allyl alcohol (e.g., 14.5 g, 0.25 mol, 2.5 eq), p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 5 mol%), and toluene (e.g., 100 mL).
-
Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Monitor the progress of the reaction by the amount of water collected. The reaction is considered complete when the theoretical amount of water (e.g., 3.6 mL for 0.1 mol scale) has been collected, or when no more water is being formed. This typically takes 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.
-
Washing: Wash the organic layer with water (2 x 50 mL) to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a clear, colorless to pale yellow oil.
Expected Results and Characterization
Table 3: Quantitative Data for the Synthesis of this compound
| Parameter | Expected Value |
| Theoretical Yield | Based on 0.1 mol of Phthalic Anhydride-d4: ~25.0 g |
| Expected Actual Yield | 85-95% (e.g., 21.3 - 23.8 g) |
| Purity (by GC-MS) | >98% |
| Isotopic Purity | >98 atom % D |
The final product should be characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR spectroscopy to confirm the structure. The ¹H NMR spectrum is expected to be similar to that of unlabeled diallyl phthalate, with the absence of signals in the aromatic region. The ¹³C NMR spectrum should show the characteristic signals for the ester and allyl groups.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Allyl alcohol is toxic and flammable. Handle with care.
-
Phthalic anhydride is a skin and respiratory irritant.
-
Toluene is flammable and has associated health risks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
In-Depth Technical Guide: Diallyl Phthalate-d4 (CAS: 2514944-45-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diallyl phthalate-d4, a deuterated internal standard essential for the accurate quantification of diallyl phthalate in various matrices. This document details its chemical and physical properties, provides established experimental protocols for its use, and outlines its synthesis.
Core Chemical Information
This compound is the deuterium-labeled analogue of diallyl phthalate, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to correct for analyte loss during sample preparation and to compensate for matrix effects during analysis, thereby improving the accuracy and precision of quantitative results.
Synonyms: Diallyl Phthalate-3,4,5,6-d4, Phthalic Acid Diallyl Ester-d4
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its unlabeled counterpart.
Table 1: Properties of this compound (CAS: 2514944-45-5)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀D₄O₄ | LGC Standards |
| Molecular Weight | 250.29 g/mol | LGC Standards |
| Isotopic Purity | >95% (specifically 98.4% with d0 = 0.01%) | LGC Standards Certificate of Analysis |
| Chemical Purity | >95% (specifically 98.75% at 230 nm by HPLC) | LGC Standards Certificate of Analysis |
| Appearance | Colorless Oil | LGC Standards Certificate of Analysis |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | LGC Standards Certificate of Analysis |
| Long Term Storage | 4°C | LGC Standards Certificate of Analysis |
Table 2: Physical and Chemical Properties of Diallyl Phthalate (Unlabeled, CAS: 131-17-9)
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₄ | PubChem[1] |
| Molecular Weight | 246.26 g/mol | Ataman Kimya[2] |
| Melting Point | -70 °C | GreenChem Industries[3] |
| Boiling Point | 158-165 °C at 4 Torr | GreenChem Industries[3] |
| Density | 1.120 g/cm³ at 20 °C | GreenChem Industries[3] |
| Flash Point | 166 °C (closed cup) | Ataman Kimya |
| Autoignition Temperature | 435 °C | Tennants Distribution |
| Water Solubility | Insoluble | CAMEO Chemicals |
| Solubility in Organic Solvents | Soluble in most organic solvents | CAMEO Chemicals |
| Refractive Index | n20/D 1.519 | Ataman Kimya |
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, phthalic anhydride-d4, followed by its esterification with allyl alcohol.
Synthesis of Phthalic Anhydride-d4
Esterification to this compound
The final step is the esterification of phthalic anhydride-d4 with allyl alcohol. This reaction is typically carried out by heating the reactants, often in the presence of a catalyst and a polymerization inhibitor to prevent the polymerization of allyl alcohol.
Logical Relationship of Synthesis:
Caption: Synthesis pathway of this compound.
Experimental Protocols
This compound is primarily used as an internal standard in chromatographic methods for the quantification of phthalates. Below are detailed protocols for its application in GC-MS and LC-MS/MS.
GC-MS Method for Phthalate Analysis in Food Packaging
This protocol describes the determination of diallyl phthalate in plastic food packaging materials using this compound as an internal standard.
3.1.1. Materials and Reagents
-
This compound solution (e.g., 10 µg/mL in a suitable solvent like hexane or acetonitrile)
-
Unlabeled diallyl phthalate standard solutions for calibration
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
Food packaging sample
3.1.2. Sample Preparation
-
Cut a representative portion of the food packaging material into small pieces (approximately 2x2 mm).
-
Accurately weigh about 1 gram of the cut sample into a glass centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add 10 mL of hexane to the tube.
-
Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction (steps 4-7) twice more with fresh hexane.
-
Combine the extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3.1.3. GC-MS Instrumental Parameters
Table 3: GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then to 300 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (DAP) | m/z 149 |
| Qualifier Ions (DAP) | m/z 163, 205 |
| Quantifier Ion (DAP-d4) | m/z 153 |
| Qualifier Ions (DAP-d4) | m/z 167, 209 |
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of phthalates.
LC-MS/MS Method for Phthalate Analysis in Beverages
This protocol is suitable for the determination of diallyl phthalate in liquid matrices like beverages, using this compound as an internal standard.
3.2.1. Materials and Reagents
-
This compound solution (e.g., 10 µg/mL in methanol)
-
Unlabeled diallyl phthalate standard solutions for calibration
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Beverage sample
3.2.2. Sample Preparation
-
Degas the beverage sample by sonication for 10 minutes.
-
Take a 10 mL aliquot of the sample in a glass centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
3.2.3. LC-MS/MS Instrumental Parameters
Table 4: LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQD or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DAP) | Precursor Ion: 247.1 -> Product Ion: 149.1 |
| MRM Transition (DAP-d4) | Precursor Ion: 251.1 -> Product Ion: 153.1 |
Data Analysis Signaling Pathway:
Caption: Data analysis pathway for quantification.
Conclusion
This compound is an indispensable tool for researchers and analytical chemists requiring accurate and reliable quantification of diallyl phthalate. Its use as an internal standard effectively mitigates common sources of error in chromatographic analysis. The protocols and data presented in this guide offer a solid foundation for the implementation of this compound in routine and research laboratory settings.
References
The Role of Diallyl Phthalate-d4 in Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl phthalate-d4 (DAP-d4) is the deuterated form of Diallyl phthalate (DAP), a chemical compound used in the manufacturing of plastics and polymers.[1][2] In the realm of scientific research, particularly in analytical and environmental chemistry, DAP-d4 serves a critical role as an internal standard for the quantification of phthalates in a variety of samples. Its structural similarity to the non-deuterated analog, coupled with its distinct mass, makes it an ideal tool for minimizing analytical variability and ensuring the accuracy of quantitative results. This technical guide provides an in-depth overview of the applications, experimental methodologies, and technical data associated with the use of this compound.
Core Applications
The primary application of this compound is as an internal standard in analytical methodologies, most notably in combination with mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Phthalates are a class of chemicals that are ubiquitous in the environment and are of concern due to their potential endocrine-disrupting properties.[5] Accurate quantification of phthalate levels in food, beverages, environmental matrices (e.g., water, soil, dust), and consumer products is therefore of significant importance for human health and environmental monitoring.
The use of a stable isotope-labeled internal standard like DAP-d4 is crucial for correcting for the loss of analyte during sample preparation and for compensating for matrix effects that can suppress or enhance the instrument's response. By adding a known amount of DAP-d4 to a sample at the beginning of the analytical workflow, any variations in the subsequent steps will affect both the analyte of interest and the internal standard to a similar degree. This allows for a more accurate and precise calculation of the analyte concentration.
Physicochemical and Technical Data
The utility of this compound as an internal standard is underpinned by its specific physicochemical properties. The key technical specifications for a typical this compound reference standard are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Synonyms | Phthalic Acid, Bis-allyl Ester D4 (phenyl D4) | |
| CAS Number | 2514944-45-5 | |
| Molecular Formula | C₁₄D₄H₁₀O₄ | |
| Molecular Weight | 250.2832 g/mol | |
| Purity | >95% | |
| Isotopic Purity | >95% (e.g., 98.4% with d0 = 0.01%) | |
| Appearance | Colorless Oil | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | |
| Storage Conditions | 4°C for long-term storage |
Experimental Protocols
The following sections outline a generalized experimental protocol for the use of this compound as an internal standard in the analysis of phthalates by GC-MS and LC-MS/MS.
Sample Preparation
A critical step in phthalate analysis is the extraction of the target analytes from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., liquid, solid, or semi-solid).
1. Internal Standard Spiking: A known amount of this compound, dissolved in a suitable solvent, is added to the sample at the beginning of the extraction process. The concentration of the internal standard should be comparable to the expected concentration of the target analytes.
2. Extraction:
-
Liquid Samples (e.g., beverages, water): Liquid-liquid extraction (LLE) with a non-polar solvent like n-hexane or solid-phase extraction (SPE) are common methods.
-
Solid Samples (e.g., food, soil, dust): Techniques such as ultrasonic extraction with an appropriate solvent (e.g., methanol, hexane) or Soxhlet extraction are frequently employed.
3. Clean-up and Concentration: The crude extract may require a clean-up step to remove interfering compounds. This can be achieved using techniques like column chromatography. The extract is then typically evaporated to a smaller volume and reconstituted in a solvent compatible with the analytical instrument.
GC-MS Analysis
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like phthalates.
1. Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms, is typically used.
-
Injector: A split/splitless injector is commonly used. The injection mode (split or splitless) will depend on the expected concentration of the analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the different phthalates based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Carrier Gas: Helium is the most common carrier gas.
2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the target analytes and the internal standard. For Diallyl phthalate, a characteristic ion is m/z 149.
LC-MS/MS Analysis
LC-MS/MS is particularly useful for the analysis of less volatile phthalates and can offer higher sensitivity and specificity compared to GC-MS.
1. Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate or formic acid, is used to separate the phthalates.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
2. Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity.
Visualizations
The following diagrams illustrate the logical workflow for the use of this compound in an analytical experiment and a conceptual representation of its role in ensuring accurate quantification.
References
Navigating the Stability and Storage of Diallyl Phthalate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for Diallyl phthalate-d4. The information presented herein is primarily based on data for the non-deuterated analogue, Diallyl phthalate (DAP), and should be used as a foundational reference. Due to the isotopic labeling, the chemical reactivity of this compound is expected to be very similar to its non-deuterated counterpart. However, minor differences in reaction rates (kinetic isotope effect) may be observed. It is imperative for researchers to conduct their own stability studies for their specific applications and storage conditions.
Core Stability Profile
Diallyl phthalate is generally stable under recommended storage conditions.[1] The chemical stability is maintained under standard ambient temperatures. However, it is susceptible to polymerization when exposed to heat or catalysts, a process that can be mitigated by the presence of an inhibitor.[2][3] Elevated temperatures and pressures can lead to instability.[4]
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and handling precautions.
| Parameter | Recommendation | Source(s) |
| Temperature | Store at or below 4°C. Keep in a cool area. | |
| Atmosphere | Store airtight. | |
| Container | Keep in the original container, tightly closed. | |
| Ventilation | Store in a well-ventilated place. | |
| Ignition Sources | Keep away from flames, sparks, and other sources of ignition. | |
| Security | Store locked up. | |
| Inhibitor | Store with an inhibitor to prevent polymerization. |
Chemical Incompatibilities
To prevent degradation and hazardous reactions, this compound should be stored separately from the following materials:
| Incompatible Material | Source(s) |
| Strong Acids | |
| Strong Bases | |
| Strong Oxidizing Agents | |
| Water and Oxygen |
Degradation Pathways
Diallyl phthalate can undergo degradation through several mechanisms, including oxidation and biodegradation. Combustion of the compound results in the formation of toxic gases.
Fenton Oxidation
One studied degradation pathway is through Fenton oxidation, which involves the use of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. These highly reactive species can effectively break down the Diallyl phthalate molecule. Research on the non-deuterated form has shown that this process is most efficient at a pH of 3.2. The degradation proceeds through several intermediates, including phthalic acid, 1,2-dihydroxybenzene, and eventually smaller organic acids.
Biodegradation
Biodegradation of Diallyl phthalate has also been investigated. The proposed pathway involves the initial hydrolysis of one of the allyl ester groups to form mono-allyl phthalate, which is then further metabolized to phthalic acid.
Experimental Protocols
Objective: To determine the degradation kinetics of Diallyl phthalate under Fenton oxidation conditions.
Materials:
-
Diallyl phthalate
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Solution Preparation: Prepare a stock solution of Diallyl phthalate in a suitable solvent and then dilute with deionized water to the desired starting concentration (e.g., 100 mg/L).
-
pH Adjustment: Adjust the pH of the Diallyl phthalate solution to the target value (e.g., 3.2) using sulfuric acid or sodium hydroxide.
-
Reaction Initiation: Add the ferrous sulfate catalyst to the solution, followed by the addition of hydrogen peroxide to initiate the Fenton reaction.
-
Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals.
-
Quenching: Immediately quench the reaction in the collected samples, for instance, by adding a substance that scavenges residual hydroxyl radicals, such as sodium sulfite.
-
Analysis:
-
Analyze the concentration of the remaining Diallyl phthalate in each sample using a validated HPLC method.
-
Measure the Total Organic Carbon (TOC) of the samples to assess the extent of mineralization.
-
-
Data Analysis: Plot the concentration of Diallyl phthalate and the TOC as a function of time to determine the degradation rate and extent of mineralization.
This protocol serves as a template and should be optimized for the specific research question and available instrumentation.
Conclusion
The stability of this compound is intrinsically linked to its storage conditions and the absence of incompatible substances. By adhering to the guidelines for temperature, atmospheric conditions, and container integrity, researchers can ensure the long-term viability of this compound. Understanding its potential degradation pathways is also critical for interpreting experimental results and for developing appropriate handling and disposal procedures. It is strongly recommended that users perform their own stability assessments under their specific experimental and storage conditions.
References
Diallyl Phthalate-d4: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Diallyl Phthalate-d4 (DAP-d4) in various organic solvents. As a deuterated analog of Diallyl Phthalate (DAP), its physical and chemical properties, including solubility, are expected to be nearly identical to the non-deuterated form. This document compiles available data on DAP solubility, presents it in a structured format, outlines a general experimental protocol for solubility determination, and provides a visual representation of the solubility assessment workflow.
Core Data Presentation: Solubility of Diallyl Phthalate
| Solvent Classification | Solvent | Solubility | Temperature (°C) |
| Highly Soluble In | Ethanol | Soluble | Not Specified |
| Acetone | Soluble | Not Specified | |
| Ethyl Acetate | Soluble | Not Specified | |
| Benzene | Soluble | Not Specified | |
| Toluene | Soluble | Not Specified | |
| Dimethyl Sulfoxide | Soluble | Not Specified | |
| Partially Soluble In | Glycols | Partially Soluble[1][2] | Not Specified |
| Gasoline | Partially Soluble[1][2] | Not Specified | |
| Mineral Oil | Partially Soluble[1] | Not Specified | |
| Glycerol | Partially Soluble | Not Specified | |
| Sparingly/Insoluble In | Water | 148 mg/L | 20 |
Note: The solubility of this compound is presumed to be very similar to that of Diallyl Phthalate.
Diallyl phthalate is generally characterized as being soluble in most common organic solvents. Its non-polar nature, attributed to the large hydrocarbon framework, favors solubility in non-polar solvents.
Experimental Protocols: Determining Solubility
While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the solubility of a compound in an organic solvent is the Isothermal Saturation Method .
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the shaker bath.
-
Sample Preparation: Add an excess amount of this compound to a vial. The excess solid should be visually apparent to ensure saturation.
-
Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial containing the this compound.
-
Saturation: Tightly cap the vial and place it in the constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the excess solid suspended.
-
Phase Separation: After the equilibration period, cease agitation and allow the excess solid to settle to the bottom of the vial. It is crucial to maintain the temperature during this step.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Replicates: Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of this compound in organic solvents.
Caption: Logical workflow for determining the solubility of this compound.
References
Technical Guide to the Certificate of Analysis for Diallyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Diallyl phthalate-d4 (DAP-d4). Understanding the components of a CoA is critical for ensuring the quality, identity, and purity of research materials used in experimental studies and drug development. This compound is the deuterium-labeled version of Diallyl phthalate, often used as an internal standard in analytical chemistry.[1]
Quantitative Data Summary
The quantitative data for a specific lot of this compound is summarized below. These values certify the identity and purity of the material.
| Test | Specification | Result |
| Appearance | Colourless Oil | Clear Colourless Oil[2] |
| Purity (by HPLC) | >95% | 98.75% (at 230 nm)[2] |
| Isotopic Purity | >95% | 98.4% (d0 = 0.01%)[2] |
| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | Conforms[2] |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms |
Physicochemical Properties
The following table outlines key physical and chemical properties for Diallyl phthalate. While some of these properties are for the non-deuterated form, they provide a useful reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₀D₄O₄ |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 2514944-45-5 |
| Boiling Point | 158-165 °C at 4 Torr |
| Density | 1.120 g/mL at 20 °C |
| Refractive Index | n20/D 1.519 |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol |
| Long Term Storage | 4°C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These represent typical protocols for the analysis of phthalates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of chemical compounds.
-
Instrumentation : An HPLC system equipped with a UV detector is utilized.
-
Column : A reverse-phase C18 column is commonly employed for the separation of phthalates.
-
Mobile Phase : A gradient elution is often used, for instance, starting with a higher percentage of an aqueous solution (e.g., 25 mM formic acid in water) and gradually increasing the organic phase (e.g., 25 mM formic acid in acetonitrile).
-
Flow Rate : A typical flow rate is around 0.5 mL/min.
-
Detection : The UV detector is set to a wavelength where the analyte has maximum absorbance, such as 230 nm or 260 nm, to quantify the main peak area relative to any impurity peaks.
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like hexane. Calibration standards are prepared by diluting the stock solution to various concentrations.
-
Analysis : The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule and confirming its identity.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is used.
-
Solvent : A deuterated solvent, such as Chloroform-d (CDCl₃), is used to dissolve the sample.
-
Analysis : Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra are compared to the expected structure of this compound. The presence of deuterium on the phenyl ring will result in the absence of corresponding signals in the ¹H NMR spectrum compared to the non-deuterated standard.
-
Acceptance Criterion : The obtained spectrum must be consistent with the reference structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Isotopic Purity
GC-MS is a highly sensitive technique used to separate, identify, and quantify components of a mixture. It is particularly useful for confirming the molecular weight and assessing the isotopic purity of a deuterated standard.
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column : A capillary column suitable for phthalate analysis, such as a DB-5ms, is used.
-
Carrier Gas : Helium or hydrogen is typically used as the carrier gas.
-
Injection Mode : A pulsed splitless injection is often employed to maximize the transfer of the analyte to the column.
-
Temperature Program : The GC oven temperature is programmed to ramp up to effectively separate the analyte from any impurities.
-
Mass Spectrometry : The mass spectrometer is operated in either scan mode to obtain a full mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity. The molecular ion peak corresponding to this compound (m/z 250.29) is monitored.
-
Isotopic Purity Assessment : The mass spectrum is analyzed to determine the relative abundance of the deuterated species versus the non-deuterated (d0) species. The isotopic purity is calculated from the observed mass distribution.
Workflow and Signaling Pathways
Certificate of Analysis Generation Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis in a quality control laboratory. This process ensures that each batch of a chemical standard meets the required specifications before it is released.
References
In-Depth Technical Guide on the Isotopic Purity of Diallyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Diallyl phthalate-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the analytical methodologies used to determine its purity, presents available quantitative data, and outlines its synthesis and primary applications.
Introduction to this compound
This compound (DAP-d4) is the deuterium-labeled analog of Diallyl phthalate (DAP), a plasticizer and polymer crosslinking agent. In analytical chemistry, DAP-d4 serves as an ideal internal standard for the quantification of DAP and other phthalates in various matrices, including environmental, biological, and consumer product samples. Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves almost identically during sample preparation, chromatography, and ionization, thereby correcting for analytical variability and improving the accuracy and precision of measurements.
The utility of DAP-d4 as an internal standard is fundamentally dependent on its chemical and, most importantly, its isotopic purity. High isotopic purity minimizes signal overlap with the non-labeled analyte, ensuring accurate quantification.
Quantitative Data on this compound Purity
The purity of this compound is characterized by two key parameters: chemical purity and isotopic purity. The following table summarizes typical specifications for commercially available this compound. It is important to note that lot-to-lot variability exists, and researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific data.
| Parameter | Specification/Reported Value | Method of Analysis | Significance for Researchers |
| Chemical Purity | >95% - 98.75%[1] | High-Performance Liquid Chromatography (HPLC) | Ensures that any observed analytical signal is attributable to the target compound and not chemical impurities, which could interfere with quantification. |
| Isotopic Purity | >95% (typically ~98.4%)[1] | Mass Spectrometry (MS) | A high degree of deuteration is critical to minimize isotopic crosstalk with the non-labeled analyte, which could lead to an overestimation of the analyte's concentration. |
| d0 Isotope Contribution | ~0.01%[1] | Mass Spectrometry (MS) | The percentage of the unlabeled (d0) species in the deuterated standard should be minimal to prevent its contribution to the analyte's signal. |
| Molecular Formula | C₁₄H₁₀D₄O₄[1] | - | Confirms the chemical composition of the deuterated compound. |
| Molecular Weight | 250.29 g/mol [1] | - | Essential for accurate preparation of standard solutions. |
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic and chemical purity of this compound relies on a combination of chromatographic and spectroscopic techniques.
Mass Spectrometry (MS) for Isotopic Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., ethyl acetate or hexane).
-
GC Separation: The sample is injected into a GC system equipped with a capillary column (e.g., a non-polar or semi-polar column like a DB-5ms). The GC oven temperature is programmed to ensure good separation of the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for phthalates. The mass spectrometer is operated in full-scan mode to acquire the mass spectrum of the this compound peak.
-
Data Analysis: The mass spectrum will show a cluster of ions corresponding to the different isotopic species (isotopologues). For this compound, the most abundant ion will be at m/z corresponding to the d4 species. The relative abundances of the d0, d1, d2, d3, and d4 ions are determined by integrating the respective ion signals. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
A research study on the accurate determination of phthalates in polyvinyl chloride utilized gas chromatography-mass spectrometry (GC-MS) with deuterium-labeled phthalates as internal standards, demonstrating the effectiveness of this technique for separating and quantifying these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is used to confirm the chemical structure and can also provide information about the isotopic purity and the location of the deuterium labels.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. For a highly deuterated sample, the proton signals corresponding to the deuterated positions will be significantly reduced in intensity. The presence of small residual proton signals at these positions can be used to estimate the isotopic purity by comparing their integration to the integration of a non-deuterated position in the molecule (e.g., the allyl protons).
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbon atoms will be split into multiplets due to C-D coupling and will have a lower intensity compared to the non-deuterated carbons.
-
²H NMR Analysis: Direct detection of the deuterium nucleus provides a spectrum showing signals only from the deuterated positions, confirming the locations of the labels.
The Certificate of Analysis for a commercial this compound standard confirms that its structure conforms to the expected structure based on NMR analysis.
Synthesis and Application
Synthesis of this compound
The synthesis of this compound typically involves the esterification of deuterated phthalic acid or phthalic anhydride with allyl alcohol. The deuterated starting material, phthalic acid-d4, is the key component for introducing the deuterium labels onto the aromatic ring.
Application as an Internal Standard
This compound is primarily used as an internal standard in analytical methods for the quantification of phthalates in various samples. Its use is critical in methods such as isotope dilution mass spectrometry, which is considered a high-accuracy method for the determination of organic compounds.
The general workflow for using this compound as an internal standard is as follows:
Conclusion
The isotopic and chemical purity of this compound are critical parameters that directly impact the reliability of analytical data when it is used as an internal standard. This guide has provided an overview of the available data on its purity and the standard experimental protocols for its characterization. Researchers and drug development professionals should always consult the supplier's Certificate of Analysis for lot-specific purity information and consider these factors when developing and validating analytical methods. The absence of evidence for its direct use in biological signaling pathway studies suggests its role is firmly established within the realm of analytical chemistry as a vital tool for accurate quantification.
References
Methodological & Application
Application Note: Diallyl Phthalate-d4 as an Internal Standard in the GC-MS Quantification of Phthalates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the use of diallyl phthalate-d4 (DAP-d4) as an internal standard in the quantitative analysis of phthalates by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring accurate and precise quantification of target analytes.[1] This note outlines the necessary reagents, sample preparation procedures, GC-MS instrument parameters, and data analysis techniques.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics.[2][3][4] They are ubiquitous in consumer products such as food packaging, medical devices, and personal care products. Due to their potential as endocrine disruptors and other adverse health effects, regulatory bodies worldwide have restricted the levels of certain phthalates in various products.[4] Consequently, sensitive and reliable analytical methods for their quantification are crucial.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for phthalate analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. This is because the internal standard closely mimics the chemical and physical properties of the target analytes, thereby compensating for any losses during sample extraction and inconsistencies in GC injection and ionization.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent purity n-hexane, acetone, and dichloromethane. Ensure solvents are tested for phthalate contamination.
-
Standards:
-
Diallyl phthalate (DAP) analytical standard.
-
This compound (DAP-d4) internal standard.
-
Other phthalate standards of interest (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP)).
-
-
Glassware: All glassware should be thoroughly cleaned and rinsed with phthalate-free solvents to avoid contamination. It is recommended to heat-treat non-volumetric glassware at 400°C for at least 2 hours.
-
Sample Vials: Use vials with phthalate-free septa.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve 100 mg of each phthalate standard and this compound in 100 mL of n-hexane in separate volumetric flasks.
-
-
Intermediate Standard Mixture (10 µg/mL):
-
Prepare a mixed standard solution of all target phthalates by diluting the primary stock solutions in n-hexane.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Prepare a working solution of this compound by diluting the primary stock solution in n-hexane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the intermediate standard mixture into blank matrix extract and adding a constant amount of the this compound internal standard spiking solution to each. A typical calibration range would be 50 to 1000 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Measure 10 mL of the aqueous sample into a separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with a fresh 10 mL of n-hexane.
-
Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC vial for analysis.
GC-MS Analysis
The following table outlines a typical set of GC-MS parameters for phthalate analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 60°C for 1 min, ramp to 220°C at 20°C/min, hold for 1 min, ramp to 290°C at 5°C/min, hold for 7.5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: GC-MS Instrument Parameters
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following table provides the quantification and qualifier ions for diallyl phthalate and its deuterated internal standard.
| Compound | Abbreviation | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diallyl Phthalate | DAP | 149 | 189 | 132 |
| This compound | DAP-d4 | 153 | 193 | 136 |
Table 2: SIM Ions for Diallyl Phthalate and this compound
Quantitative Data Summary
The following table summarizes typical validation data for the analysis of diallyl phthalate using a deuterated internal standard.
| Parameter | Diallyl Phthalate (DAP) |
| Calibration Range | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 50 ppb |
| Limit of Quantification (LOQ) | 150 ppb |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Table 3: Example Quantitative Performance Data
Note: LOD and LOQ values can vary significantly based on the matrix and instrumentation.
Experimental Workflow and Signaling Pathways
Caption: GC-MS workflow for phthalate analysis using an internal standard.
Logical Relationship for Quantification
Caption: Logic for internal standard quantification in GC-MS.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of phthalates in various matrices using GC-MS. The protocols and parameters outlined in this application note serve as a comprehensive guide for researchers and scientists. Adherence to proper sample handling and quality control measures is crucial for obtaining high-quality data. The provided workflows and logical diagrams illustrate the key steps and principles of this analytical approach.
References
Application Note: Quantitative Analysis of Diallyl Phthalate in Complex Matrices using Diallyl Phthalate-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Diallyl Phthalate (DAP) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Diallyl Phthalate-d4 (DAP-d4), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for applications in environmental monitoring, food safety, and quality control in manufacturing processes.
Introduction
Diallyl phthalate (DAP) is a chemical compound widely used as a plasticizer to enhance the flexibility and durability of plastics.[1][2] It can be found in a variety of products, including electrical components, adhesives, and laminates.[2] Due to its potential for leaching into the environment and food products, sensitive and reliable analytical methods are required for its quantification.[1][3] LC-MS/MS offers excellent selectivity and sensitivity for the detection of trace levels of phthalates. The incorporation of a deuterated internal standard, such as this compound, is crucial for accurate quantification by compensating for analytical variability.
Experimental Protocol
This protocol provides a general framework for the analysis of Diallyl Phthalate using this compound as an internal standard. Optimization may be required for specific sample matrices.
Materials and Reagents
-
Diallyl Phthalate (DAP) reference standard
-
This compound (DAP-d4) internal standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Acetate
-
Formic Acid
-
Sample-specific extraction solvents (e.g., hexane, dichloromethane)
Standard and Sample Preparation
2.1. Standard Stock Solutions Prepare individual stock solutions of DAP and DAP-d4 in methanol at a concentration of 1 mg/mL.
2.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the DAP stock solution with methanol to create calibration standards. A typical concentration range is 0.1 to 100 ng/mL.
2.3. Internal Standard Spiking Solution Prepare a working solution of DAP-d4 in methanol at a concentration of 10 µg/mL. This solution will be used to spike all calibration standards, quality controls, and unknown samples.
2.4. Sample Preparation (General Liquid-Liquid Extraction)
-
To 1 mL of a liquid sample (or a digested solid sample), add the DAP-d4 internal standard spiking solution to achieve a final concentration of 100 ng/mL.
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions
3.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diallyl Phthalate (DAP) | 247.1 | 149.1 | 25 |
| Diallyl Phthalate (DAP) | 247.1 | 189.1 | 15 |
| This compound (DAP-d4) | 251.1 | 153.1 | 25 |
| This compound (DAP-d4) | 251.1 | 193.1 | 15 |
Data Presentation
The following table summarizes the expected quantitative performance of the method.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for the LC-MS/MS analysis of Diallyl Phthalate.
Caption: Logic of internal standard-based quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Diallyl Phthalate in complex matrices. The protocol is designed to deliver high accuracy and precision, making it suitable for demanding research and regulatory applications. The use of clear data tables and workflow diagrams facilitates the implementation of this method in analytical laboratories.
References
Application Note: Quantification of Phthalates in Plastics using Diallyl Phthalate-d4 by Isotope Dilution GC-MS
Introduction
Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and transparency of various plastic materials, particularly polyvinyl chloride (PVC).[1] However, due to their potential adverse health effects, including endocrine disruption, the use of certain phthalates is regulated in many consumer products, such as toys, food packaging, and medical devices.[1][2] Accurate and reliable quantification of these regulated phthalates in plastic matrices is therefore crucial for regulatory compliance and consumer safety.
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of phthalates.[3] However, the complexity of plastic matrices and the potential for analyte loss during sample preparation can lead to inaccuracies in quantification. The isotope dilution method, using a stable isotope-labeled internal standard, is a robust approach to overcome these challenges. This application note describes a detailed protocol for the quantification of common phthalates in plastics using diallyl phthalate-d4 (DAP-d4) as an internal standard with GC-MS.
Principle
The principle of this method is based on the addition of a known amount of this compound, an isotopically labeled analog of a phthalate, to the plastic sample prior to extraction and analysis. Since DAP-d4 is chemically identical to its unlabeled counterpart and similar to other phthalates, it experiences the same extraction efficiency and potential for loss during sample preparation and analysis. By measuring the ratio of the signal of the native phthalate to the signal of the labeled internal standard, accurate quantification can be achieved, as this ratio is independent of the absolute recovery of the analytes.
Data Presentation
The following table summarizes representative quantitative data for the analysis of phthalates in plastics using an isotope dilution GC-MS method. This data is compiled from various studies employing deuterated internal standards and illustrates the expected performance of the method described herein.
| Phthalate Analyte | Abbreviation | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Diethyl Phthalate | DEP | >0.998 | 0.02 - 0.08 | 0.07 - 0.24 | 82 - 107 |
| Di-n-butyl Phthalate | DBP | >0.998 | 0.03 - 0.08 | 0.10 - 0.24 | 90 - 111 |
| Benzyl Butyl Phthalate | BBP | >0.995 | 0.01 - 0.08 | 0.05 - 0.24 | 90 - 111 |
| Di(2-ethylhexyl) Phthalate | DEHP | >0.999 | 0.03 - 0.08 | 0.10 - 0.24 | 90 - 111 |
| Di-n-octyl Phthalate | DNOP | >0.990 | 0.01 - 0.08 | 0.05 - 0.24 | 90 - 111 |
| Diisononyl Phthalate | DINP | >0.995 | 0.08 - 0.10 | 0.24 - 0.50 | 88 - 119 |
| Diisodecyl Phthalate | DIDP | >0.995 | 0.10 - 0.50 | 0.40 - 2.0 | 88 - 119 |
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide residue grade or equivalent).
-
Standards: Certified reference standards of target phthalates (e.g., DEP, DBP, BBP, DEHP, DNOP, DINP, DIDP).
-
Internal Standard: this compound (DAP-d4) certified standard solution.
-
Glassware: Scrupulously clean glassware, rinsed with acetone and hexane to avoid phthalate contamination.
-
Plastic Samples: Polyvinyl chloride (PVC), Polyethylene (PE), or other plastic materials.
2. Standard and Sample Preparation
2.1. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each phthalate standard and DAP-d4 in hexane at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions in hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). Spike each calibration standard with DAP-d4 to a final concentration of 100 ng/mL.
2.2. Sample Preparation (Ultrasonic Extraction)
-
Cut the plastic sample into small pieces (approximately 1-2 mm).
-
Accurately weigh approximately 0.5 g of the cut plastic sample into a glass vial.
-
Spike the sample with a known amount of DAP-d4 internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the vial.
-
Cap the vial and place it in an ultrasonic bath for 30 minutes at 60°C.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 220°C, hold for 2 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
4. Data Analysis
-
Identify each phthalate and DAP-d4 based on their retention times.
-
Quantify each phthalate using the ratio of the peak area of the target analyte to the peak area of DAP-d4.
-
Generate a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of each phthalate in the sample extract from the calibration curve.
-
Calculate the final concentration of each phthalate in the original plastic sample (in µg/g) using the following formula:
Concentration (µg/g) = (C_extract * V_extract) / W_sample
Where:
-
C_extract is the concentration in the extract (µg/mL).
-
V_extract is the final volume of the extract (mL).
-
W_sample is the weight of the sample (g).
-
Visualizations
Caption: Experimental workflow for phthalate quantification in plastics.
References
Application Notes and Protocols for Environmental Sample Analysis Using Diallyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, or phthalate esters, are synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). Their ubiquitous presence in consumer and industrial products leads to their continuous release into the environment, resulting in widespread human exposure. Due to their classification as endocrine-disrupting chemicals (EDCs), there is a significant demand for sensitive and reliable analytical methods to quantify their presence in various environmental matrices.
The use of isotope dilution mass spectrometry (IDMS) with deuterated internal standards is a robust technique for the accurate quantification of organic micropollutants like phthalates. Diallyl phthalate-d4, a deuterated analog of diallyl phthalate, serves as an excellent surrogate standard in these analyses. By introducing a known amount of the deuterated standard into a sample prior to extraction and analysis, it is possible to correct for the loss of analyte during sample preparation and for matrix effects in the analytical instrument, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols for the analysis of phthalates in various environmental samples using this compound as a surrogate standard, primarily with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the performance data for phthalate analysis using deuterated internal standards. While specific data for this compound is not always available for every analyte and matrix, the data presented for other deuterated phthalates are representative of the expected performance of the isotope dilution method.
Table 1: Method Performance for Phthalate Analysis in Water
| Analyte | Surrogate Standard | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Dimethyl phthalate (DMP) | Dibutyl phthalate-d4 | GC-MS | 0.03 | 0.1 | 95-105 | <10 |
| Diethyl phthalate (DEP) | Dibutyl phthalate-d4 | GC-MS | 0.05 | 0.15 | 92-108 | <10 |
| Dibutyl phthalate (DBP) | Dibutyl phthalate-d4 | GC-MS | 0.1 | 0.3 | 90-110 | <15 |
| Benzyl butyl phthalate (BBP) | Dibutyl phthalate-d4 | GC-MS | 0.1 | 0.3 | 85-115 | <15 |
| Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) phthalate-d4 | GC-MS | 0.3 | 1.0 | 70-120 | <20 |
| Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate-d4 | GC-MS | 0.2 | 0.6 | 70-120 | <20 |
Data synthesized from multiple sources, providing representative performance characteristics.
Table 2: Method Performance for Phthalate Analysis in Soil/Sediment
| Analyte | Surrogate Standard | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Dimethyl phthalate (DMP) | Dibutyl phthalate-d4 | GC-MS | 1 | 3 | 80-110 | <15 |
| Diethyl phthalate (DEP) | Dibutyl phthalate-d4 | GC-MS | 1 | 3 | 80-110 | <15 |
| Dibutyl phthalate (DBP) | Dibutyl phthalate-d4 | GC-MS | 2 | 6 | 75-115 | <20 |
| Benzyl butyl phthalate (BBP) | Dibutyl phthalate-d4 | GC-MS | 2 | 6 | 70-120 | <20 |
| Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) phthalate-d4 | GC-MS | 5 | 15 | 60-120 | <25 |
| Di-n-octyl phthalate (DNOP) | Di(2-ethylhexyl) phthalate-d4 | GC-MS | 5 | 15 | 60-120 | <25 |
Data synthesized from multiple sources, providing representative performance characteristics.
Experimental Protocols
Protocol 1: Analysis of Phthalates in Water Samples
This protocol details the liquid-liquid extraction (LLE) of phthalates from water samples followed by GC-MS analysis.
1. Materials and Reagents
-
This compound solution (surrogate standard)
-
Phthalate standards mix (for calibration)
-
Dichloromethane (DCM), pesticide residue grade
-
Hexane, pesticide residue grade
-
Sodium sulfate, anhydrous (baked at 400°C for 4 hours)
-
Reagent water (phthalate-free)
-
Glassware: 1 L separatory funnels, graduated cylinders, concentration tubes, GC vials with PTFE-lined caps
2. Sample Preparation and Extraction
-
Measure 1 L of the water sample into a 1 L separatory funnel.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower DCM layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.
-
Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Exchange the solvent to hexane by adding 5 mL of hexane and re-concentrating to 1 mL.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp to 220°C at 20°C/min, then to 290°C at 5°C/min (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Protocol 2: Analysis of Phthalates in Soil and Sediment Samples
This protocol describes the solvent extraction of phthalates from solid matrices.
1. Materials and Reagents
-
This compound solution (surrogate standard)
-
Phthalate standards mix (for calibration)
-
Acetone, pesticide residue grade
-
Hexane, pesticide residue grade
-
Dichloromethane (DCM), pesticide residue grade
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Glassware: Beakers, centrifuge tubes, extraction funnels, concentration tubes, GC vials with PTFE-lined caps
2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized soil/sediment sample into a beaker.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Extract the sample using an ultrasonic bath for 15 minutes.
-
Decant the solvent into a clean tube.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the extracts and centrifuge to remove particulates.
-
Pass the extract through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Analysis
-
Follow the GC-MS conditions as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: General experimental workflows for the analysis of phthalates in water and soil/sediment samples.
Phthalate Metabolism and Endocrine Disruption Pathway
Caption: Simplified pathway of phthalate metabolism and mechanisms of endocrine disruption.
Application Notes and Protocols for the Determination of Diallyl Phthalate-d4 in Food Contact Material Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl phthalate (DAP) is a chemical compound used in the manufacturing of plastics. In the context of food contact materials (FCMs), it is authorized for use as a monomer in the production of polymers rather than as a plasticizer.[1][2] Due to the potential for chemical migration from packaging into foodstuffs, regulatory bodies have established limits on the presence of such substances to ensure consumer safety. The analysis of phthalates in FCMs presents challenges due to their ubiquitous nature and the complexity of food matrices. The use of a deuterated internal standard, such as Diallyl phthalate-d4 (DAP-d4), is a robust analytical approach that corrects for analyte loss during sample preparation and compensates for matrix effects, thereby ensuring accurate quantification.
This document provides detailed application notes and protocols for the determination of diallyl phthalate migration from food contact materials into food simulants, employing DAP-d4 as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS).
Regulatory Context
Regulatory oversight of phthalates in food contact materials is stringent and varies by region. In the United States, the Food and Drug Administration (FDA) has authorized the use of diallyl phthalate as a monomer for producing polymers in certain food contact applications.[1][2] While many phthalates have had their authorizations revoked, DAP remains one of the nine phthalates permitted for specific uses.[3]
In regions aligning with European Union regulations, specific migration limits (SMLs) are established for substances that may migrate from FCMs into food. For diallyl phthalate, a specific migration limit of 0.01 mg/kg has been set in Turkish regulations, which are aligned with EU standards. This limit signifies the maximum permissible amount of the substance that can migrate into food.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the analysis of diallyl phthalate in food contact material testing. This data is compiled from various analytical methodologies and regulatory guidelines.
| Parameter | Value | Matrix/Conditions | Analytical Method |
| Specific Migration Limit (SML) | 0.01 mg/kg (not detected) | Food or Food Simulants | N/A (Regulatory Limit) |
| Limit of Detection (LOD) | 0.3 ng/mL | Hexane | GC-MS |
| Limit of Quantification (LOQ) | 1 ng/mL | Hexane | GC-MS |
| Recovery | 70-120% | Food Simulants | GC-MS with internal standard |
| **Linearity (R²) ** | > 0.99 | 1-100 ng/mL in Hexane | GC-MS |
Experimental Protocols
This section outlines the detailed methodologies for migration testing and subsequent analysis of diallyl phthalate using this compound as an internal standard.
Protocol 1: Migration Testing from Food Contact Materials
This protocol describes the procedure for simulating the migration of diallyl phthalate from a plastic food contact material into a food simulant.
Materials:
-
Food Contact Material (FCM) sample (e.g., plastic film, container)
-
Food Simulants (as per regulatory guidelines, e.g., 10% ethanol for aqueous foods, 20% ethanol for alcoholic foods, 50% ethanol or olive oil for fatty foods)
-
Glass migration cells or containers with inert lids
-
Incubator or oven
-
Dichloromethane (DCM), analytical grade
-
n-Hexane, analytical grade
-
Sodium sulfate, anhydrous
-
This compound (DAP-d4) internal standard solution (1 µg/mL in hexane)
-
Volumetric flasks and pipettes
-
Glassware (pre-cleaned by heating at 450 °C for at least 4 hours to minimize phthalate contamination)
Procedure:
-
Cut a representative piece of the FCM sample with a known surface area (e.g., 1 dm²).
-
Place the FCM sample into a pre-cleaned glass migration cell.
-
Add a known volume of the appropriate food simulant to the migration cell, ensuring the sample is fully immersed. The volume should be sufficient to achieve a surface area to volume ratio as specified by relevant regulations (e.g., 6 dm²/L).
-
Seal the migration cell tightly with an inert lid.
-
Incubate the migration cell under conditions that simulate the intended use of the FCM. For example, for long-term storage at room temperature, a typical condition is 10 days at 40°C.
-
After the incubation period, remove the cell from the incubator and allow it to cool to room temperature.
-
Carefully remove the FCM sample from the food simulant.
-
Spike the food simulant with a known volume of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 50 ng/mL, assuming a 1 mL final extract volume).
-
Proceed with the extraction of the food simulant as described in Protocol 2.
Protocol 2: Sample Extraction and Preparation for GC-MS Analysis
This protocol details the liquid-liquid extraction of diallyl phthalate and the internal standard from the food simulant.
Procedure:
-
Transfer the spiked food simulant from Protocol 1 into a pre-cleaned glass separatory funnel.
-
Add 30 mL of n-hexane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer twice more with 30 mL portions of n-hexane.
-
Combine all hexane extracts.
-
Dry the combined hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 3: GC-MS Analysis
This protocol provides the instrumental parameters for the quantification of diallyl phthalate using this compound as an internal standard.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary column: 5% diphenyl / 95% dimethyl polysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diallyl phthalate (DAP) | 149 | 163 | 246 |
| This compound (DAP-d4) | 153 | 167 | 250 |
Calibration: Prepare a series of calibration standards in hexane containing known concentrations of native diallyl phthalate (e.g., 1, 5, 10, 25, 50, and 100 ng/mL). Spike each calibration standard with the same constant concentration of this compound as used in the samples. Construct a calibration curve by plotting the ratio of the peak area of the DAP quantifier ion to the peak area of the DAP-d4 quantifier ion against the concentration of DAP.
Visualizations
Experimental Workflow for Diallyl Phthalate Migration Testing
Caption: Workflow for DAP migration testing.
Logical Relationship of Analytical Steps
References
- 1. FDA Limits the Use of Certain Phthalates in Food Packaging and Issues Request for Information About Current Food Contact Uses and Safety Data [chemycal.com]
- 2. Federal Register :: Indirect Food Additives: Adhesives and Components of Coatings; Paper and Paperboard Components; Polymers; Adjuvants, Production Aids, and Sanitizers [federalregister.gov]
- 3. FDA reassesses phthalate safety for food-contact uses [foodnavigator-usa.com]
Application Notes and Protocols for the Analysis of Diallyl Phthalate Using a Deuterated Internal Standard
Abstract
Diallyl phthalate (DAP) is a chemical compound primarily used as a plasticizer to enhance the flexibility and durability of various plastic products.[1] Due to its potential to leach from these materials, there are growing concerns about its environmental presence and potential adverse health effects as an endocrine-disrupting chemical (EDC).[1] Accurate and sensitive quantification of DAP in various matrices is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the sample preparation and analysis of diallyl phthalate using a deuterated internal standard (d4-DAP), a method that ensures high accuracy and precision by correcting for analyte loss during sample processing and instrumental analysis.[1]
Introduction
The analysis of diallyl phthalate often presents challenges due to its ubiquitous nature and the complexity of sample matrices, which can lead to contamination and matrix effects.[1] The use of an isotopically labeled internal standard, such as d4-diallyl phthalate, is the gold standard for quantitative analysis.[1] This isotope dilution mass spectrometry (IDMS) approach involves spiking a known amount of the deuterated standard into the sample at the beginning of the preparation process. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction and cleanup, and similar ionization effects during analysis. This allows for accurate correction and reliable quantification, even at trace levels. This protocol is designed for Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for phthalate analysis.
Data Presentation
The following table summarizes typical quantitative data for the analysis of diallyl phthalate using GC-MS with a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0–1000 ng/mL | |
| Limit of Detection (LOD) | 0.00005 wt% | |
| Limit of Quantification (LOQ) | 0.8 - 3.3 µg/L | |
| Recovery | 80.0–100.0% | |
| Relative Standard Deviation (RSD) | < 10% |
Experimental Protocols
Extreme care must be taken to avoid contamination with phthalates from the laboratory environment. All glassware should be rigorously cleaned, and contact with plastic materials should be minimized.
Protocol 1: Sample Preparation of Liquid Samples (e.g., Water) using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of diallyl phthalate from aqueous samples.
Materials:
-
Diallyl phthalate (DAP) analytical standard
-
Diallyl phthalate-d4 (d4-DAP) internal standard
-
Hexane (or other suitable extraction solvent like dichloromethane), high purity
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps
Procedure:
-
Measure 100 mL of the liquid sample into a clean separatory funnel.
-
Spike the sample with a known amount of d4-DAP internal standard solution.
-
Add 1.0 g of sodium chloride to the sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Add 20 mL of hexane to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the aqueous (lower) layer and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh 20 mL portions of hexane.
-
Combine all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2: Sample Preparation of Solid Samples (e.g., Plastics) using Solvent Extraction
This protocol is suitable for the extraction of diallyl phthalate from solid matrices like polymers.
Materials:
-
Diallyl phthalate (DAP) analytical standard
-
This compound (d4-DAP) internal standard
-
Tetrahydrofuran (THF), high purity
-
Hexane, high purity
-
Ultrasonic bath
-
Centrifuge
-
Glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 1 g of the solid sample (cut into small pieces) into a glass vial.
-
Add 10 mL of THF to dissolve the polymer.
-
Spike the dissolved sample with a known amount of d4-DAP internal standard solution.
-
Place the vial in an ultrasonic bath for 30 minutes to ensure complete dissolution and extraction.
-
Add 10 mL of hexane to precipitate the polymer.
-
Centrifuge the sample to pellet the precipitated polymer.
-
Carefully transfer the supernatant (containing the extracted DAP and d4-DAP) to a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 220 °C, hold for 0 min
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Diallyl Phthalate (DAP): m/z 149 (quantifier), 163, 246 (qualifiers)
-
d4-Diallyl Phthalate (d4-DAP): m/z 153 (quantifier), 167, 250 (qualifiers)
-
Calibration: Prepare a series of calibration standards containing known concentrations of DAP and a constant concentration of d4-DAP. Plot the ratio of the peak area of DAP to the peak area of d4-DAP against the concentration of DAP to generate a calibration curve.
Mandatory Visualization
Caption: Experimental workflow for diallyl phthalate analysis.
Caption: Generalized signaling pathway for phthalate-induced endocrine disruption.
References
Application Note: High-Throughput Analysis of Diallyl Phthalate in Environmental Water Samples Using Diallyl Phthalate-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of diallyl phthalate (DAP) in water samples. The protocol employs solid-phase extraction (SPE) for sample preconcentration and gas chromatography-mass spectrometry (GC-MS) for detection and quantification. Diallyl phthalate-d4 (DAP-d4) is utilized as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers, environmental scientists, and professionals in drug development monitoring for phthalate contaminants.
Introduction
Diallyl phthalate (DAP) is a chemical compound used in the production of polymers and resins. Due to its potential for environmental contamination and classification as a potential endocrine disruptor, monitoring its presence in water sources is of significant importance. Phthalates are known to leach from plastic products into the environment, leading to potential human exposure through drinking water.[1] The U.S. Environmental Protection Agency (EPA) regulates several phthalates in drinking water, necessitating reliable analytical methods for their detection.[1][2]
This protocol outlines a validated method for the determination of DAP in various water matrices, including drinking water and environmental water. The use of a stable isotope-labeled internal standard, this compound, is a key feature of this method, providing superior accuracy through isotope dilution. The methodology is based on established techniques for phthalate analysis, including solid-phase extraction and GC-MS.[2][3]
Experimental Protocol
Materials and Reagents
-
Diallyl phthalate (analytical standard)
-
Diallyl Phthalate-3,4,5,6-d4 (DAP-d4) (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)
-
Deionized water
-
Hydrochloric acid (ACS grade)
-
Sodium hydroxide (ACS grade)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
SPE Vacuum Manifold
-
Sample Concentrator/Evaporator
-
Analytical balance
-
pH meter
-
Glassware (volumetric flasks, pipettes, vials)
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of diallyl phthalate and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions (0.05 - 10 µg/mL): Prepare a series of working standard solutions by serially diluting the primary stock solution with a methanol/water mixture (3:1, v/v).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol to a final concentration of 1 µg/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 500 mL water samples in amber glass bottles. If not analyzed immediately, acidify the samples to a pH < 3 with hydrochloric acid.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL this compound internal standard spiking solution to each 500 mL water sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of deionized water under vacuum.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained analytes from the cartridge with 5 mL of ethyl acetate.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Sample Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
-
GC Column: 5% diphenyl / 95% dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 55 °C for 1 minute, ramp to 200 °C at 20 °C/min, hold for 1 minute, then ramp to 310 °C at 30 °C/min and hold for 6 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280 °C.
-
MS Source Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: GC-MS SIM Parameters for Diallyl Phthalate and this compound
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diallyl Phthalate | ~10.5 | 149 | 160 | 246 |
| This compound | ~10.4 | 153 | 164 | 250 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 10% |
Visualizations
Caption: Experimental workflow for the analysis of diallyl phthalate in water samples.
Conclusion
The described method provides a reliable and sensitive approach for the determination of diallyl phthalate in water samples. The use of this compound as an internal standard ensures high accuracy and corrects for potential sample loss during preparation and analysis. The combination of solid-phase extraction and GC-MS in SIM mode allows for low detection limits and high selectivity. This protocol is a valuable tool for environmental monitoring and for quality control in various industries.
References
Application Note: Mass Spectrometry Fragmentation of Diallyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation of Diallyl Phthalate-d4 (DAP-d4), a deuterated internal standard for the quantitative analysis of Diallyl Phthalate (DAP). Understanding the fragmentation pattern of DAP-d4 is crucial for developing robust and accurate analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines a typical experimental protocol for the analysis of DAP and DAP-d4, presents the expected mass spectral data, and illustrates the primary fragmentation pathway.
Introduction
Diallyl phthalate (DAP) is a widely used plasticizer in the production of various polymers.[1][2] Due to its potential for leaching into the environment and subsequent human exposure, monitoring its levels in various matrices is of significant importance.[3][4] Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and instrument response. This note focuses on the electron ionization (EI) fragmentation of DAP-d4, providing a basis for method development in GC-MS applications.
Experimental Protocol
The following is a general protocol for the analysis of Diallyl Phthalate and its deuterated analog using GC-MS. This protocol can be adapted based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of Diallyl Phthalate and this compound in a suitable solvent such as isooctane or ethyl acetate. Create a series of calibration standards by diluting the stock solutions to the desired concentration range (e.g., 10 to 1,000 ng/mL).[3]
-
Sample Extraction: For solid or liquid samples, perform a solvent extraction using an appropriate organic solvent. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be employed depending on the complexity of the sample matrix.
-
Internal Standard Spiking: Spike a known amount of this compound into all calibration standards and unknown samples before extraction to ensure accurate quantification.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of phthalates.
-
Inlet: Use a pulsed splitless injection to maximize the transfer of analytes to the column.
-
Carrier Gas: Helium or Hydrogen. If using hydrogen, an appropriate HydroInert source should be considered.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode (m/z 50-500) for qualitative confirmation.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
The primary fragmentation of diallyl phthalate under electron ionization involves the formation of a characteristic phthalic anhydride ion. For this compound, where the four deuterium atoms are located on the benzene ring, the mass of this key fragment will be shifted by 4 Da. The expected major fragment ions for both compounds are summarized in the table below.
| m/z (Diallyl Phthalate) | m/z (this compound) | Ion Structure/Fragment Identity |
| 246 | 250 | Molecular Ion [M]⁺ |
| 205 | 209 | [M - C₃H₅]⁺ (Loss of an allyl group) |
| 163 | 167 | [M - C₃H₅O₂]⁺ |
| 149 | 153 | [C₈H₄O₃]⁺ / [C₈D₄O₃]⁺ (Phthalic anhydride cation radical) |
| 41 | 41 | [C₃H₅]⁺ (Allyl cation) |
Fragmentation Pathway
The electron ionization mass spectrum of diallyl phthalate is characterized by several key fragmentation steps. The proposed fragmentation pathway for this compound follows a similar logic, with the mass-to-charge ratios of the aromatic fragments shifted by +4 due to the deuterium labeling on the phthalate ring. The base peak in the mass spectra of many phthalate esters is the phthalic anhydride ion at m/z 149.
References
Preparation of Diallyl Phthalate-d4 Solution for Calibration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of Diallyl phthalate-d4 (DAP-d4) solutions for use as an internal standard in calibration procedures. Accurate preparation of these solutions is critical for the precise quantification of diallyl phthalate and other related analytes in various matrices.
Introduction
Diallyl phthalate (DAP) is a chemical compound used in the production of polymers and as a plasticizer. Due to its potential for human exposure and environmental presence, accurate analytical methods for its quantification are essential. The use of a deuterated internal standard, such as this compound, is a well-established technique in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). DAP-d4 mimics the chemical behavior of the analyte of interest (Diallyl phthalate) during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound calibration solutions.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₀D₄O₄ |
| Molecular Weight | ~250.29 g/mol |
| Appearance | Neat (liquid or solid) |
| Storage Temperature | +4°C[1] |
Table 2: Recommended Solvents and Stock Solution Concentration
| Solvent | Stock Solution Concentration | Application |
| Isohexane | 0.5 g/L | GC-MS analysis of phthalates in wines[2] |
| Methanol | 0.5 g/L | General use for phthalate internal standards[3] |
| Isooctane | N/A (used for calibration standards) | GC-MS analysis of phthalates[4] |
Table 3: Example Calibration Standard Concentrations for Diallyl Phthalate (using DAP-d4 as internal standard)
| Calibration Level | Concentration (ng/mL) in Isooctane |
| 1 | 1 |
| 2 | 2.5 |
| 3 | 5 |
| 4 | 10 |
| 5 | 20 |
| 6 | 50 |
| 7 | 100 |
| 8 | 250 |
| 9 | 500 |
| 10 | 800 |
| 11 | 1000 |
| This table is based on a calibration range for Diallyl Phthalate and serves as a typical example. The concentration of the DAP-d4 internal standard would be kept constant across all calibration levels.[4] |
Experimental Protocols
Protocol for Preparation of this compound (DAP-d4) Stock Solution
This protocol describes the preparation of a 0.5 g/L stock solution of DAP-d4 in isohexane.
Materials:
-
This compound (neat standard)
-
Isohexane (analytical grade or higher)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to at least 0.1 mg)
-
Pipettes and pipette tips
-
Glass vial with a PTFE-lined cap for storage
Procedure:
-
Ensure all glassware is scrupulously clean to avoid contamination.
-
Accurately weigh 5.0 mg of the neat this compound standard directly into the 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of isohexane to the volumetric flask to dissolve the DAP-d4.
-
Gently swirl the flask to ensure complete dissolution.
-
Once dissolved, fill the volumetric flask to the 10 mL mark with isohexane.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled glass vial with a PTFE-lined cap.
-
Store the stock solution at +4°C in the dark.
Protocol for Preparation of Working Internal Standard Solution
This protocol describes the preparation of a 10 µg/mL working internal standard solution from the 0.5 g/L stock solution.
Materials:
-
DAP-d4 stock solution (0.5 g/L)
-
Isohexane (analytical grade or higher)
-
10 mL volumetric flask (Class A)
-
Calibrated pipettes and pipette tips
Procedure:
-
Pipette 200 µL of the 0.5 g/L DAP-d4 stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with isohexane.
-
Cap the flask and invert several times to ensure thorough mixing.
-
This working solution is now ready to be added to calibration standards and samples.
Protocol for Preparation of Calibration Curve Standards
This protocol describes the preparation of a series of calibration standards for Diallyl Phthalate using the prepared DAP-d4 working internal standard solution.
Materials:
-
Diallyl Phthalate (non-deuterated) stock solution (e.g., 100 µg/mL in isohexane)
-
DAP-d4 working internal standard solution (10 µg/mL)
-
Isohexane (analytical grade or higher)
-
A series of volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes and pipette tips
Procedure:
-
Prepare a series of dilutions of the Diallyl Phthalate stock solution to achieve the desired calibration concentrations (refer to Table 3 for an example range).
-
To each volumetric flask containing a specific concentration of Diallyl Phthalate, add a constant volume of the 10 µg/mL DAP-d4 working internal standard solution. For example, add 100 µL of the working IS solution to each 1 mL final volume of calibration standard.
-
Bring each flask to its final volume with isohexane.
-
Mix each standard thoroughly.
-
These calibration standards are now ready for analysis (e.g., by GC-MS).
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for DAP-d4 Stock Solution Preparation.
Caption: Logical Relationship for Calibration Curve Preparation.
References
Application Note: Quantitative Analysis of Diallyl Phthalate in Aqueous Samples Using a Deuterated Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Diallyl phthalate (DAP) in aqueous samples. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, Diallyl phthalate-d4, for accurate and precise quantification through isotope dilution. This approach effectively compensates for sample matrix effects and variations during sample preparation and analysis. The described protocol, including sample extraction, instrument parameters, and data analysis, is designed for researchers in environmental monitoring, quality control, and safety assessment.
Introduction
Diallyl phthalate (DAP) is a chemical compound used in the production of polymers and resins, which are utilized in a variety of materials, including electrical insulators and decorative laminates.[1] Due to its potential for migration into the environment, particularly water sources, sensitive and accurate methods for its quantification are essential. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for quantitative analysis by mass spectrometry.[2] By spiking a known amount of the deuterated standard into the sample prior to preparation, variations in extraction efficiency and instrument response can be normalized, leading to highly reliable data. This document provides a comprehensive protocol for the analysis of DAP in water samples using this compound as an internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the analysis of DAP in water samples.
Materials and Reagents:
-
Diallyl phthalate (DAP) analytical standard
-
This compound (DAP-d4) internal standard solution (e.g., 1 µg/mL in methanol)[3][4]
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade), baked at 400°C for 4 hours
-
Anhydrous sodium sulfate (analytical grade), baked at 400°C for 4 hours
-
Deionized water, pre-screened for phthalates
-
Glassware (volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps), rinsed with solvent and baked to minimize phthalate contamination.
Procedure:
-
Sample Collection: Collect 100 mL of the water sample in a pre-cleaned glass container.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the water sample to achieve a final concentration of 50 ng/L.
-
pH Adjustment & Salting: Add 10 g of baked sodium chloride to the sample and shake to dissolve. This increases the extraction efficiency.
-
Extraction: Transfer the sample to a 250 mL separatory funnel. Add 20 mL of hexane and shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate for 10 minutes. Drain the aqueous (lower) layer and collect the organic (upper) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 20 mL portion of hexane.
-
Combine and Dry: Combine the two organic extracts. Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with hexane in a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 60°C, hold for 1 min |
| Ramp 1 | 20°C/min to 220°C |
| Ramp 2 | 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diallyl phthalate (DAP) | ~10.5 min | 149 | 160 | 205 |
| This compound (DAP-d4) | ~10.5 min | 153 | 164 | 209 |
Note: Retention times and ions should be verified experimentally.
Data Presentation
The following tables summarize representative quantitative data for the analysis of Diallyl phthalate. These values are based on typical performance for phthalate analysis and should be established for each individual laboratory and matrix.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 5 - 500 ng/L |
| Number of Points | 7 |
| Regression Type | Linear, forced through zero |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Method Detection and Quantification Limits
| Parameter | Abbreviation | Representative Value (ng/L) |
| Limit of Detection | LOD | 1.5 |
| Limit of Quantification | LOQ | 5.0 |
LOD and LOQ are calculated based on the standard deviation of replicate low-level spikes.
Table 3: Accuracy and Precision (Spiked Water Samples)
| Spiked Concentration (ng/L) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD, %) |
| 10 | 98 | 6.5 |
| 100 | 103 | 4.2 |
| 400 | 99 | 3.8 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Logical relationship for isotope dilution mass spectrometry.
References
- 1. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS Determination of 23 Phthalate Esters in Liquor by Isotope Dilution [lhjyhxfc.mat-test.com]
- 3. Diallyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 2514944-45-5 | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
Diallyl phthalate-d4 co-elution problems in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with Diallyl phthalate-d4 (DAP-d4) in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatography?
This compound (DAP-d4) is a deuterated form of Diallyl phthalate. In analytical chemistry, it is primarily used as an internal standard for the quantification of phthalates in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling allows it to be distinguished from its non-labeled counterpart by mass spectrometry, while exhibiting nearly identical chromatographic behavior.
Q2: What is co-elution and how does it affect the analysis of this compound?
Co-elution in chromatography occurs when two or more compounds elute from the chromatographic column at or very near the same time, resulting in overlapping peaks. This can lead to inaccurate peak integration and, consequently, errors in the quantification of the target analyte. When a compound co-elutes with the internal standard, DAP-d4, it can interfere with its measurement, leading to flawed quantification of the target phthalates.
Q3: Which compounds are likely to co-elute with this compound?
While specific co-eluting compounds can vary depending on the sample matrix and chromatographic conditions, potential interferences for DAP-d4 can include:
-
Other Phthalates: Phthalates with similar chemical structures and polarities can have close retention times. For example, Diethyl phthalate (DEP) and Di-isobutyl phthalate (DIBP) are common phthalates that could potentially elute near DAP.[1]
-
Isomers of other Phthalates: Structural isomers of various phthalates can be difficult to separate from each other and from other phthalates.
-
Matrix Components: Complex sample matrices, such as those from plastics, environmental samples, or biological fluids, can contain numerous compounds that may interfere with DAP-d4.
-
Column Bleed Products (Siloxanes): In GC-MS analysis, products from column bleed, such as siloxanes, can appear as interfering peaks, especially at higher temperatures.[2]
Q4: How can I confirm if I have a co-elution problem with my this compound peak?
Several indicators can suggest a co-elution issue:
-
Asymmetric Peak Shape: Look for peak fronting, tailing, or the presence of shoulders on the DAP-d4 peak.
-
Inconsistent Ion Ratios: When using MS detection, the ratio of qualifier ions to the target ion for DAP-d4 should be constant across the peak. A changing ratio suggests the presence of an interfering compound.
-
Broader than Expected Peaks: If the DAP-d4 peak is significantly wider than other peaks in the chromatogram, it may be composed of multiple unresolved compounds.
-
Blank Analysis: Injecting a solvent blank can help identify interferences originating from the system or solvents.[2]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and a suspected interfering peak in GC-MS.
This guide provides a systematic approach to improving the separation of DAP-d4 from co-eluting compounds in Gas Chromatography-Mass Spectrometry.
Troubleshooting Workflow
Caption: Troubleshooting workflow for DAP-d4 co-elution in GC-MS.
Step-by-Step Guide:
-
Optimize GC Oven Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) can increase the separation between closely eluting compounds.
-
-
Modify Carrier Gas Flow Rate:
-
Optimize for Resolution: Adjust the carrier gas flow rate (or linear velocity) to the optimum for your column dimensions. While a higher flow rate can shorten run times, a slightly lower flow rate can sometimes improve resolution.
-
-
Change GC Column:
-
Increase Column Length: A longer column provides more theoretical plates and can enhance separation.
-
Decrease Internal Diameter: A narrower column can improve efficiency and resolution.
-
Change Stationary Phase: If co-elution persists, switching to a column with a different stationary phase chemistry is often the most effective solution. For phthalate analysis, columns with different selectivities, such as Rtx-440 or Rxi-XLB, have shown good performance in resolving complex mixtures.[3][4]
-
-
Check for System Contamination:
-
Analyze Blanks: Regularly inject solvent blanks to check for contamination from the autosampler, syringe, or solvent.
-
Bake Out the System: Bake out the injector and detector to remove any accumulated residues.
-
Replace Consumables: Regularly replace the inlet liner, septum, and syringe as they can be sources of contamination.
-
Issue 2: this compound peak is present in blank injections.
This guide addresses the issue of DAP-d4 or interfering peaks appearing in blank runs, which can lead to inaccurate quantification.
Logical Troubleshooting Diagram
Caption: Logic diagram for troubleshooting DAP-d4 contamination.
Troubleshooting Steps:
-
Solvent Contamination: Prepare a fresh solvent blank using high-purity solvents and new glassware. If the peak disappears, the original solvent was contaminated.
-
Autosampler Contamination: Clean the autosampler syringe and use a new vial for the blank injection. If the peak is gone, the syringe or vial was the source of contamination.
-
Sample Carryover: Inject a high-concentration standard followed by several blank injections. If the peak is present in the first blank and its intensity decreases in subsequent blanks, this indicates sample carryover from the injector. Improve the wash steps in your autosampler method.
-
System Contamination: If the above steps do not resolve the issue, the contamination may be within the GC system itself. Check and replace the septum and inlet liner.
Experimental Protocols
GC-MS Method for Phthalate Analysis Including Diallyl Phthalate
This protocol is a general starting point and may require optimization for specific applications.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60°C (hold 1 min) Ramp 1: 15°C/min to 220°C Ramp 2: 5°C/min to 280°C (hold 5 min) |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Solvent Delay | 3.5 min |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
This compound and Potential Interferences - Quantitative Data
The following table provides retention time and characteristic ions for DAP and other phthalates that may be present in samples. Note that retention times can vary between instruments and methods.
| Compound | Abbreviation | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diethyl Phthalate | DEP | ~4.5 | 149 | 177 | 222 |
| Diallyl Phthalate | DAP | ~4.9 | 149 | 41 | 132 |
| Di-isobutyl Phthalate | DIBP | ~5.2 | 149 | 223 | 167 |
| Dibutyl Phthalate | DBP | ~5.5 | 149 | 223 | 205 |
Data adapted from an Agilent Technologies application note. Note: For this compound, the m/z values will be shifted by +4 amu. The primary monitored ion would be m/z 153.
Alternative Method: LC-MS/MS for Phthalate Analysis
When GC-MS resolution is insufficient, LC-MS/MS can be a powerful alternative. This technique often requires less sample preparation and can provide excellent selectivity.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 40% B, ramp to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each phthalate and the internal standard (DAP-d4) would need to be optimized.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key factors affecting chromatographic resolution, providing a framework for method development and troubleshooting.
Caption: Factors influencing chromatographic resolution.
References
Technical Support Center: Diallyl Phthalate-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Diallyl phthalate-d4 (DAP-d4) and its unlabeled counterpart, particularly focusing on the mitigation of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of this compound (DAP-d4) analysis, these effects can manifest as either ion suppression or ion enhancement.
-
Ion Suppression: This is a common phenomenon where co-eluting matrix components compete with DAP-d4 for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2] This can result in underestimation of the analyte concentration, poor sensitivity, and reduced reproducibility.[3]
-
Ion Enhancement: Conversely, some matrix components can increase the ionization efficiency of DAP-d4, leading to an artificially high signal and overestimation of the concentration.[2]
Matrix effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of quantitative analyses.
Q2: I am observing a significantly lower signal for DAP-d4 in my samples compared to the standards prepared in a clean solvent. What is the likely cause?
A2: A lower signal in the sample matrix is a classic sign of ion suppression. This occurs when endogenous or exogenous molecules from your sample co-elute with DAP-d4 and interfere with its ionization process in the mass spectrometer. Common sources of interference in biological and environmental samples include salts, phospholipids, proteins, and other organic molecules. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My results for DAP-d4 are inconsistent across replicate injections of the same sample. What could be the issue?
A3: Poor reproducibility can stem from several factors, often linked to variable matrix effects or inconsistencies in the sample preparation process. If the composition of the matrix varies slightly between sample aliquots, it can lead to different degrees of ion suppression or enhancement. While a stable isotope-labeled internal standard like DAP-d4 is designed to co-elute and experience similar matrix effects as the unlabeled analyte, significant variations in the matrix can still lead to differential ion suppression. Another potential cause is instrumental carryover, where residual analyte from a high-concentration sample affects subsequent injections.
Q4: How can I confirm that matrix effects are impacting my DAP-d4 analysis?
A4: A standard method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a known amount of DAP-d4 spiked into a blank matrix extract (post-extraction) with the response of the same amount of DAP-d4 in a neat solvent. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in this compound analysis.
Issue 1: Low Signal Intensity (Ion Suppression)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Co-eluting matrix components are the primary cause of ion suppression. Improve your sample preparation to remove these interferences. • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., polymeric cation exchange) to selectively retain DAP-d4 while washing away interfering compounds. • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DAP-d4, leaving interferences in the original sample matrix. |
| Poor Chromatographic Separation | If interfering compounds co-elute with DAP-d4, they can cause suppression. Enhance the chromatographic separation. • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks. • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity. |
| Sample Dilution | High concentrations of matrix components can be reduced by diluting the sample. This is a simple approach but may compromise the limit of detection. |
Issue 2: High Signal Intensity (Ion Enhancement)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Certain matrix components can facilitate the ionization of DAP-d4. The same mitigation strategies for ion suppression apply here. • Improved Sample Cleanup: Employ SPE or LLE to remove the enhancing components. • Chromatographic Optimization: Improve the separation to resolve DAP-d4 from the enhancing compounds. |
| Contamination | Phthalates are ubiquitous and contamination from labware, solvents, or the LC system itself can lead to artificially high signals. Check all lab materials (tubes, pipette tips, solvents, glassware) for phthalate contamination. Run procedural blanks to identify the source of contamination. |
Issue 3: Poor Reproducibility
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction efficiency or cleanup can lead to significant differences in the final analysis. Ensure your sample preparation method is highly consistent and, if possible, automated. |
| Differential Matrix Effects | The composition of your matrix may vary between samples, leading to different degrees of ion suppression or enhancement. The use of a reliable stable isotope-labeled internal standard (SIL-IS) like DAP-d4 for the unlabeled analyte is the best way to correct for this. |
| Instrumental Carryover | Carryover from high-concentration samples can affect subsequent injections. Implement rigorous wash steps between injections. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Diallyl phthalate from a biological matrix like oral fluid and can be adapted for other sample types.
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Sample Pre-treatment: To 1 mL of the sample, add the internal standard solution (DAP-d4).
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SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar interferences.
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Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., 1 mL of a methanol/acetonitrile mixture).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of Diallyl Phthalate
The following are example starting parameters for the LC-MS/MS analysis of Diallyl phthalate. Optimization will be required for your specific instrument and application.
LC Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm; 2.6 µm) or equivalent |
| Mobile Phase A | Water with 10 mM ammonium acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 500 µL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 50% B, increase to 98% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
MS/MS Conditions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diallyl phthalate (DAP) | 247.1 | 189.1 / 149.1 |
| This compound (DAP-d4) | 251.1 | 193.1 / 153.1 (example) |
Note: The product ions for DAP-d4 are illustrative and should be optimized based on experimental infusion.
Quantitative Data Summary
The following table illustrates the impact of matrix effects on phthalate analysis in various environmental samples, demonstrating the prevalence of ion suppression.
| Matrix Type | Matrix Effect (% Ion Suppression) |
| Surface Water | <1% |
| Wastewater Influents | 64% - 97% |
| Compostable Waste | >15% |
Diagrams
Caption: Troubleshooting workflow for matrix effects.
Caption: Strategies to minimize and compensate for matrix effects.
References
Technical Support Center: Diallyl Phthalate-d4 GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of Diallyl Phthalate-d4 (DAP-d4). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues, such as poor peak shape.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC analysis of this compound, with a focus on improving peak shape.
Q1: Why is my this compound peak tailing?
Peak tailing for this compound is a common issue and can lead to inaccurate quantification.[1][2] The primary causes are often related to active sites within the GC system that interact with the analyte.[3]
Possible Causes and Solutions:
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Active Sites in the Inlet Liner: The glass inlet liner is a common source of activity. Silanol groups on the surface of an under-deactivated or contaminated liner can interact with the polar phthalate molecule, causing peak tailing.
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Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites. The stationary phase can also degrade over time, exposing active surfaces.
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Solution: Trim the first 10-20 cm from the inlet side of the column. If the problem persists, the column may need to be replaced.
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Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes or expose the sample to active metal surfaces, leading to peak tailing.
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Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as specified by the instrument manufacturer.
-
-
Low Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of diallyl phthalate, which can contribute to peak tailing.
-
Solution: Optimize the inlet temperature. For many phthalate analyses, an inlet temperature of 280-290°C is a good starting point.
-
Frequently Asked Questions (FAQs)
Q2: What type of GC column is best for this compound analysis?
The choice of GC column is critical for achieving good peak shape and resolution. For phthalate analysis, low-polarity stationary phases are generally recommended.
-
Recommended Columns: Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used and provide excellent performance for a broad range of phthalates, including diallyl phthalate. Using an inert-rated column is highly recommended to minimize interactions with active sites.
| Column Type | Stationary Phase | Common Applications | Reference |
| DB-5MS UI | 5% Phenyl-methylpolysiloxane | General purpose, excellent for phthalates | |
| Zebron ZB-PAH-CT | Proprietary | Optimized for aromatic compounds like phthalates | |
| Rtx-440 / Rxi-XLB | Proprietary | Show good resolution for complex phthalate mixtures |
Q3: How can I improve the sensitivity for this compound at low concentrations?
Low sensitivity can be a challenge, especially when analyzing trace levels of phthalates.
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Injection Technique: A pulsed splitless injection can improve the transfer of the analyte onto the column, thereby increasing the response. This involves increasing the inlet pressure during the injection.
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Detector Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity compared to full scan mode by focusing on specific ions for this compound.
-
Liner Selection: Using a liner with glass wool can help to trap non-volatile residues and ensure complete vaporization of the sample, which can improve signal intensity. Ensure the glass wool is fully deactivated.
Q4: What are the optimal GC-MS parameters for this compound analysis?
While optimal conditions can vary depending on the specific instrument and application, the following table provides a good starting point for method development.
| Parameter | Value | Rationale | Reference |
| Inlet Temperature | 290 °C | Ensures complete and rapid vaporization of diallyl phthalate. | |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. | |
| Carrier Gas | Helium or Hydrogen | Helium is inert, while Hydrogen can offer faster analysis times. | |
| Flow Rate | 1.2 mL/min (constant flow) | Provides a good balance between analysis speed and chromatographic resolution. | |
| Oven Program | 120°C (1 min hold), then 20°C/min to 300°C (5 min hold) | A temperature ramp allows for the separation of different phthalates if present. | |
| Transfer Line Temp. | 300 °C | Prevents condensation of the analyte before it reaches the MS source. | |
| MS Source Temp. | 300 °C | High temperature helps to keep the source clean. | |
| MS Quad Temp. | 150 °C | A standard temperature for the quadrupole. | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for trace-level detection. |
Experimental Protocols
Protocol 1: Column Trimming to Address Peak Tailing
This protocol describes the standard procedure for trimming the analytical column to remove contaminated sections that can cause peak tailing.
Materials:
-
Ceramic scoring wafer or capillary column cutting tool
-
Felt-tip marker
-
Magnifying glass or low-power microscope
Procedure:
-
Cool Down the GC: Ensure the GC oven and inlet have cooled to room temperature.
-
Vent the MS (if applicable): Follow the manufacturer's instructions to safely vent the mass spectrometer.
-
Remove the Column: Carefully disconnect the column from the inlet and detector.
-
Identify the Inlet End: The end of the column that was connected to the inlet is the one to be trimmed.
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Measure and Mark: Using a felt-tip marker, measure approximately 10-20 cm from the inlet end of the column and make a mark.
-
Score the Column: Hold the column firmly and use a ceramic scoring wafer to make a clean score at the mark.
-
Break the Column: Gently flex the column at the score to create a clean break. The break should be at a 90-degree angle to the column wall.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards of fused silica. If the cut is not clean, repeat the process.
-
Reinstall the Column: Reinstall the column in the inlet and detector according to the instrument manufacturer's specifications, ensuring the correct insertion depth.
-
Leak Check and Condition: Perform a leak check and condition the column before analyzing samples.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Factors Influencing this compound Peak Shape
This diagram illustrates the key factors that can affect the peak shape of this compound during GC analysis.
Caption: Key factors influencing this compound peak shape in GC.
References
Diallyl Phthalate-d4 Signal Suppression in Electrospray Ionization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of diallyl phthalate-d4 in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in ESI-MS?
This compound (DAP-d4) is the deuterated form of diallyl phthalate. In mass spectrometry, it is commonly used as an internal standard. Due to its structural similarity to the non-deuterated analyte, it is expected to have similar ionization efficiency and chromatographic behavior. This allows it to be used to correct for variations in sample preparation, injection volume, and, importantly, to compensate for matrix effects that can cause ion suppression.[1][2]
Q2: What is electrospray ionization (ESI) signal suppression?
ESI signal suppression is a phenomenon where the signal intensity of an analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[3][4][5] This interference can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results. The suppression occurs within the ESI source and is a form of "matrix effect".
Q3: What are the common causes of signal suppression for this compound?
Signal suppression of DAP-d4, like any other analyte in ESI-MS, can be attributed to several factors:
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Competition for Ionization: In the ESI source, DAP-d4 and other molecules in the sample matrix compete for the available charge on the surface of the ESI droplets. If matrix components are present at high concentrations or are more readily ionized, they can reduce the ionization efficiency of DAP-d4.
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Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient evaporation of the solvent and the release of gas-phase analyte ions, including those of DAP-d4.
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Co-precipitation: Non-volatile species in the sample can cause the co-precipitation of the analyte within the droplet, preventing its efficient ionization.
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Analyte-Internal Standard Suppression: At high concentrations, the analyte itself can suppress the signal of its co-eluting isotope-labeled internal standard, such as DAP-d4.
Q4: How can I determine if my this compound signal is being suppressed?
A common method to diagnose ion suppression is to perform a post-column infusion experiment. In this experiment, a solution containing DAP-d4 is continuously infused into the mass spectrometer while a blank matrix sample (without the internal standard) is injected onto the LC system. A decrease in the DAP-d4 signal at the retention time where matrix components elute indicates ion suppression.
Troubleshooting Guide
If you are experiencing signal suppression with this compound, follow this systematic troubleshooting guide.
Step 1: Verify Instrument Performance
Symptom: No or low signal for DAP-d4 even in a clean standard solution.
Possible Cause: Instrument malfunction.
Action:
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Confirm system suitability by injecting a known standard of DAP-d4 in a clean solvent (e.g., methanol or acetonitrile).
-
Check for leaks, clogs, or issues with the electrospray needle and ion source.
Step 2: Assess Matrix Effects
Symptom: Good DAP-d4 signal in a clean standard solution, but a poor or inconsistent signal in the sample matrix.
Possible Cause: Matrix-induced signal suppression.
Action:
-
Perform a matrix effect study to confirm and quantify the extent of suppression.
-
Analyze a post-extraction spiked sample (blank matrix extract with DAP-d4 added) and compare the signal to a pure standard solution of the same concentration. A significantly lower signal in the matrix indicates suppression.
Step 3: Optimize Chromatographic Separation
Symptom: A noticeable dip in the DAP-d4 signal during a post-column infusion experiment, co-eluting with a large matrix peak.
Possible Cause: Co-eluting matrix components are causing the suppression.
Action:
-
Modify the chromatographic method to separate the elution of DAP-d4 from the interfering matrix components. This can be achieved by:
-
Changing the gradient profile.
-
Using a different stationary phase.
-
Adjusting the mobile phase composition.
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Step 4: Enhance Sample Clean-up
Symptom: Signal suppression persists even after optimizing the chromatography.
Possible Cause: Insufficient removal of interfering matrix components during sample preparation.
Action:
-
Implement a more rigorous sample preparation method to remove interfering substances. Consider techniques such as:
-
Solid-Phase Extraction (SPE): A selective method to remove interferences.
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Liquid-Liquid Extraction (LLE): Can effectively isolate the analyte from the matrix.
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Step 5: Mitigate In-Source Competition
Symptom: Persistent suppression despite optimized chromatography and sample preparation.
Possible Cause: Fundamental in-source competition for ionization.
Action:
-
Dilute the Sample: Reducing the concentration of both the analyte and matrix components can alleviate suppression.
-
Try a Different Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as it is generally less susceptible to ion suppression than ESI.
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Optimize ESI Source Parameters: Adjusting parameters like capillary voltage, gas flow rates, and temperature can sometimes mitigate suppression.
Quantitative Data Summary
The following table illustrates a hypothetical example of how to quantify matrix effects on the this compound signal.
| Sample Type | DAP-d4 Concentration (ng/mL) | Peak Area | Matrix Effect (%) |
| Standard in Solvent | 50 | 1,200,000 | N/A |
| Post-extraction Spiked Sample | 50 | 600,000 | -50% (Suppression) |
| Post-extraction Spiked Sample | 50 | 1,500,000 | +25% (Enhancement) |
Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
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LC-MS system
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Syringe pump
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Tee union
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This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
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Blank matrix extract (prepared using the same procedure as the samples)
-
Mobile phase
Procedure:
-
Set up the LC-MS system with the analytical column.
-
Connect the output of the LC column to one inlet of a tee union.
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Connect a syringe pump containing the DAP-d4 standard solution to the second inlet of the tee union.
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Connect the outlet of the tee union to the ESI source of the mass spectrometer.
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Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
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Set the mass spectrometer to monitor the m/z of DAP-d4.
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Begin infusing the DAP-d4 solution and establish a stable baseline signal.
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Inject the blank matrix extract onto the LC column.
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Monitor the DAP-d4 signal throughout the chromatographic run.
Interpretation: A drop in the baseline signal of DAP-d4 indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.
Protocol 2: Quantifying Matrix Effects
Objective: To determine the extent of signal suppression or enhancement for this compound in a specific matrix.
Materials:
-
LC-MS system
-
This compound stock solution
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Blank matrix
-
Clean solvent (e.g., methanol)
Procedure:
-
Prepare Standard in Solvent (A): Prepare a solution of DAP-d4 in a clean solvent at a concentration representative of your study samples.
-
Prepare Post-extraction Spiked Sample (B): a. Extract a blank matrix sample using your established protocol. b. Spike the resulting extract with the DAP-d4 stock solution to achieve the same final concentration as in (A).
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Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for DAP-d4.
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Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = ((Peak Area of B - Peak Area of A) / Peak Area of A) * 100
Interpretation:
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A value of 0% indicates no matrix effect.
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A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
Visualizations
Caption: Mechanism of ion suppression in the ESI droplet.
Caption: Troubleshooting workflow for DAP-d4 signal suppression.
References
Technical Support Center: Diallyl Phthalate-d4 (DAP-d4) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Diallyl phthalate-d4 (DAP-d4) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAP-d4) and why is it used as an internal standard?
This compound (DAP-d4) is a deuterated form of Diallyl phthalate (DAP), a chemical used in the production of plastics. In analytical chemistry, DAP-d4 serves as an internal standard, particularly in isotope dilution mass spectrometry (IDMS) methods. It is added to a sample in a known quantity before processing to correct for the loss of the analyte of interest during extraction, cleanup, and instrumental analysis. Its chemical and physical properties are nearly identical to the non-deuterated DAP, allowing it to mimic the behavior of the analyte throughout the analytical process.[1]
Q2: What are the common extraction methods for phthalates like DAP-d4?
The most common extraction methods for phthalates from various matrices include:
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Liquid-Liquid Extraction (LLE): This technique partitions the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): This method involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes. The analytes are then eluted with a small volume of an appropriate solvent. Common sorbents for phthalates include C18 and Hydrophilic-Lipophilic Balanced (HLB) materials.[2]
Q3: What is a typical acceptable recovery range for a deuterated internal standard like DAP-d4?
While specific recovery data for DAP-d4 is not widely published, the generally accepted recovery range for deuterated internal standards in analytical methods is between 70% and 120%.[3] However, this can vary depending on the complexity of the sample matrix, the analytical method, and regulatory guidelines. For example, some studies have shown recoveries for other deuterated phthalates, such as DEP-d4, DBP-d4, BBP-d4, and DEHP-d4, to be consistently above 89.7% in air samples.[4]
Troubleshooting Guide: Low Recovery of this compound
Low recovery of DAP-d4 can stem from various factors throughout the analytical workflow. This guide addresses potential causes and provides systematic troubleshooting steps.
Problem Area 1: Sample Preparation and Extraction
Possible Cause 1.1: Incomplete Extraction
The efficiency of the extraction process is critical for achieving good recovery.
-
Troubleshooting Steps:
-
Optimize Solvent Choice (LLE): Ensure the organic solvent used for LLE has the appropriate polarity to efficiently extract DAP-d4 from the sample matrix. For phthalates, common solvents include hexane, dichloromethane, and acetonitrile.
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Optimize Sorbent and Elution Solvent (SPE): For SPE, verify that the sorbent material (e.g., C18, HLB) is suitable for retaining DAP-d4.[2] The elution solvent must be strong enough to desorb the analyte completely from the sorbent. Consider increasing the volume or the elution strength of the solvent.
-
pH Adjustment: Phthalate esters can hydrolyze under acidic (pH < 5) or basic (pH > 7) conditions. Ensure the pH of your aqueous sample is maintained between 5 and 7 during extraction.
-
Thorough Mixing/Vortexing (LLE): Ensure vigorous and sufficient mixing of the aqueous and organic phases to maximize the partitioning of DAP-d4 into the organic layer.
-
Flow Rate (SPE): A slow and consistent flow rate during sample loading onto the SPE cartridge is crucial to allow for adequate interaction between DAP-d4 and the sorbent material.
-
Possible Cause 1.2: Adsorption to Surfaces
Phthalates are known to adsorb to glass and plastic surfaces, which can lead to significant analyte loss, especially at low concentrations.
-
Troubleshooting Steps:
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Use Deactivated Glassware: Silanize glassware to minimize active sites where phthalates can adsorb.
-
Avoid Plasticware: Whenever possible, use glassware instead of plastic containers, pipette tips, and tubing. If plasticware is unavoidable, ensure it is phthalate-free.
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Rinse Thoroughly: Rinse all glassware with a high-purity solvent before use to remove any potential contaminants or adsorbed phthalates from previous analyses.
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Problem Area 2: Analyte Stability
Possible Cause 2.1: Degradation of DAP-d4
DAP-d4 may degrade under certain conditions during sample preparation.
-
Troubleshooting Steps:
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Temperature Control: Avoid exposing the sample to high temperatures for extended periods, as this can lead to thermal degradation.
-
pH Monitoring: As mentioned, maintain a neutral pH to prevent hydrolysis.
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Storage Conditions: Store stock solutions and samples properly, typically at 4°C in the dark, in glass vials with PTFE-lined caps to ensure stability.
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Problem Area 3: Matrix Effects
Possible Cause 3.1: Co-extracted Interferences
Complex sample matrices can contain co-extracted substances that interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.
-
Troubleshooting Steps:
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Incorporate a Cleanup Step: If the sample matrix is complex (e.g., high in lipids or organic matter), an additional cleanup step after extraction may be necessary. Techniques like gel permeation chromatography (GPC) or the use of Florisil or alumina columns can help remove interferences.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.
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Evaluate Matrix Effects: A systematic evaluation can be performed by comparing the response of DAP-d4 in a clean solvent versus a post-extraction spiked blank matrix sample.
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Problem Area 4: Instrumental and Procedural Issues
Possible Cause 4.1: Incorrect Spiking
Errors in the addition of the internal standard will directly affect the calculated recovery.
-
Troubleshooting Steps:
-
Verify Concentration and Volume: Double-check the concentration of the DAP-d4 stock solution and the volume being added to each sample. Ensure consistent spiking across all samples and calibration standards.
-
Possible Cause 4.2: Instrumental Problems
Issues with the analytical instrument, particularly the GC-MS system, can lead to poor signal and apparent low recovery.
-
Troubleshooting Steps:
-
Check for Leaks: Leaks in the GC system can affect peak shape and intensity.
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Liner Contamination: The GC inlet liner can accumulate non-volatile residues, leading to peak tailing and reduced signal. Regularly inspect and replace the liner.
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Column Contamination: Buildup of matrix components at the head of the analytical column can cause peak distortion. Trimming a small portion of the column may resolve this issue.
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Quantitative Data Summary
While specific recovery data for this compound is limited in the literature, the following table provides recovery data for other deuterated phthalate standards in various matrices to serve as a general reference. It is crucial to validate the recovery of DAP-d4 for your specific matrix and method.
| Deuterated Standard | Matrix | Extraction Method | Recovery (%) | Reference |
| DEP-d4 | Indoor Air | Solid-Phase Adsorption | >89.7 | |
| DBP-d4 | Indoor Air | Solid-Phase Adsorption | >89.7 | |
| BBP-d4 | Indoor Air | Solid-Phase Adsorption | >89.7 | |
| DEHP-d4 | Indoor Air | Solid-Phase Adsorption | >89.7 | |
| Various Phthalates | Beverages | LLE | 84-120 | |
| Various Phthalates | Packaging Material | Solvent Extraction | 70-120 |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (LLE) of Phthalates from Aqueous Samples
This protocol provides a general workflow. Optimization of solvent volumes and mixing times may be necessary for your specific application.
-
Sample Preparation:
-
Measure 100 mL of the aqueous sample into a clean 250 mL glass separatory funnel.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Check the pH of the sample and adjust to between 5 and 7 using dilute acid or base, if necessary.
-
-
Extraction:
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane or hexane) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, venting periodically to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean glass flask.
-
Repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to a GC vial for analysis by GC-MS.
-
General Protocol for Solid-Phase Extraction (SPE) of Phthalates from Aqueous Samples
This protocol provides a general workflow using a C18 SPE cartridge. Optimization of wash and elution solvents may be required.
-
Cartridge Conditioning:
-
Pass 5 mL of elution solvent (e.g., ethyl acetate) through the C18 SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Spike a 100 mL aqueous sample with a known amount of this compound internal standard solution.
-
Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.
-
-
Elution:
-
Elute the DAP-d4 and other phthalates from the cartridge with 5-10 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Collect the eluate in a clean glass tube.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis by GC-MS.
-
Visualizations
Caption: Troubleshooting workflow for low DAP-d4 recovery.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
Technical Support Center: Diallyl Phthalate (DAP) Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of Diallyl Phthalate (DAP) contamination in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Diallyl Phthalate (DAP) and why is it a concern as a laboratory contaminant?
A1: Diallyl Phthalate (DAP) is a chemical compound used as a plasticizer and cross-linking agent in the manufacturing of various polymers.[1][2] It enhances the flexibility and durability of plastics.[2] DAP can be found in a variety of materials, some of which may be present in the laboratory environment.[3][4] As it is not chemically bound to the polymer matrix, it can leach out and contaminate samples, potentially interfering with experimental results.
Q2: What are the primary sources of Diallyl Phthalate (DAP) contamination in a laboratory setting?
A2: Potential sources of DAP contamination are widespread in a typical laboratory and include:
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Laboratory Consumables: Many disposable plastic items can be a source of phthalate contamination. While direct leaching data for DAP is limited, general phthalate contamination has been observed from pipette tips, plastic tubes (e.g., microcentrifuge tubes, cryovials), and plastic filters.
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Solvents and Reagents: Although high-purity solvents are used, trace levels of phthalates can be present. It is crucial to test all solvents and reagents for background levels of DAP.
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Plasticware and Tubing: Any plastic components in the experimental workflow, such as tubing for liquid chromatography systems, can be a source of leaching.
-
Laboratory Environment: Phthalates are ubiquitous in the environment and can be present in laboratory air and dust, settling on surfaces and equipment.
Q3: What are the potential effects of DAP contamination on my experiments?
A3: DAP contamination can interfere with sensitive analytical techniques like mass spectrometry, leading to the appearance of unexpected peaks and making data interpretation difficult. In biological assays, leached plasticizers can have cytotoxic effects or interfere with cellular signaling pathways, compromising the validity of the results. While specific signaling pathways affected by low-level DAP contamination are not well-documented, some phthalates have been shown to impact pathways like MAPK-Erk1/2. The primary target organ for DAP toxicity at higher doses is the liver.
Troubleshooting Guide: Identifying and Mitigating DAP Contamination
If you suspect DAP contamination in your experiments, follow this step-by-step guide to identify and eliminate the source.
Step 1: Confirm the Presence of DAP
The first step is to confirm that the contaminant is indeed Diallyl Phthalate.
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Mass Spectrometry (MS): If you are using MS-based techniques, look for the characteristic mass-to-charge ratio (m/z) of DAP. The molecular weight of DAP is 246.26 g/mol . Depending on the ionization method, you may observe ions corresponding to [M+H]⁺, [M+Na]⁺, or other adducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying phthalates. The retention time and mass spectrum of the contaminant peak should be compared to a certified Diallyl Phthalate standard.
Step 2: Isolate the Source of Contamination
A systematic approach is crucial to pinpoint the source of the contamination.
Troubleshooting Workflow for DAP Contamination
Caption: A logical workflow to systematically identify the source of Diallyl Phthalate contamination.
Step 3: Implement Corrective Actions
Once the source has been identified, take the following steps to mitigate the contamination:
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Solvents and Reagents:
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Use high-purity, phthalate-free solvents and reagents whenever possible.
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Test new batches of solvents for background DAP levels before use.
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Store solvents in glass or other non-reactive containers.
-
-
Laboratory Consumables:
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Whenever feasible, use glassware instead of plastic.
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If plastic consumables are necessary, test different brands or types for leaching. Polypropylene (PP) and polyethylene (PE) plastics are generally preferred over polyvinyl chloride (PVC).
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Avoid using disposable gloves made of vinyl, as they are a known source of phthalate contamination. Nitrile gloves are a safer alternative.
-
-
Instrumentation and Glassware:
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Thoroughly clean all glassware with appropriate solvents to remove any organic residues. A final rinse with a high-purity solvent that will be used in the experiment is recommended.
-
Regularly clean and maintain your analytical instruments, including solvent lines and injection ports, according to the manufacturer's instructions.
-
Quantitative Data on Phthalate Leaching
| Plastic Item | Phthalate | Solvent/Condition | Leached Amount |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | Not specified | 0.36 µg/cm² |
| Pipette Tips | Diisononyl phthalate (DINP) | Not specified | 0.86 µg/cm² |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | Not specified | 2.49 µg/cm² |
| Polyethylene (PE) Microplastics | Di-n-butyl phthalate (DBP) | Simulated Seawater (16 days) | 0.558 – 0.711 mg/L |
| Polyvinyl chloride (PVC) Microplastics | Di-n-butyl phthalate (DBP) | Simulated Seawater (16 days) | 0.518 – 0.760 mg/L |
| Polyethylene terephthalate (PET) Microplastics | Di-n-butyl phthalate (DBP) | Simulated Seawater (16 days) | 0.540 – 0.791 mg/L |
Note: The data is compiled from various studies and conditions may vary.
Experimental Protocols
Protocol: Screening of Laboratory Consumables for DAP Leaching by GC-MS
This protocol outlines a general procedure to test for Diallyl Phthalate leaching from plastic consumables.
Experimental Workflow for DAP Leaching Analysis
Caption: A streamlined workflow for the analysis of Diallyl Phthalate leaching from lab consumables.
1. Objective: To determine if Diallyl Phthalate leaches from a specific laboratory consumable into a solvent.
2. Materials:
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Test consumable (e.g., 10 pipette tips, 3 microcentrifuge tubes)
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High-purity solvent (e.g., hexane or methanol, confirmed to be DAP-free)
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Glass vials with PTFE-lined caps
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Diallyl Phthalate certified standard
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Internal standard (e.g., deuterated phthalate)
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GC-MS system
3. Procedure:
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Place the test consumable into a clean glass vial.
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Add a known volume of the high-purity solvent, ensuring the consumable is fully submerged.
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Seal the vial and incubate for a defined period (e.g., 24 hours) at room temperature. Gentle agitation may be applied.
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Prepare a "blank" control with only the solvent in a glass vial.
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After incubation, carefully transfer the solvent (leachate) to a new glass vial for analysis.
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Spike the leachate and a series of calibration standards with a known concentration of the internal standard.
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Analyze the samples and calibration standards by GC-MS.
4. GC-MS Parameters (Example):
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
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Oven Program: Start at 100°C for 1 min, ramp to 230°C at 10°C/min, then to 300°C at 25°C/min, hold for 5 min.
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Carrier Gas: Helium
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MS Ionization: Electron Ionization (EI)
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MS Mode: Selected Ion Monitoring (SIM) targeting characteristic ions for DAP (e.g., m/z 149, 189, 132) and the internal standard.
5. Data Analysis:
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Create a calibration curve by plotting the ratio of the DAP peak area to the internal standard peak area against the DAP concentration.
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Calculate the concentration of DAP in the leachate from the calibration curve.
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Determine the total amount of DAP leached from the consumable.
References
Technical Support Center: Diallyl Phthalate-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Diallyl phthalate-d4.
Frequently Asked Questions (FAQs)
Q1: What is the typical injection volume for this compound analysis by GC-MS or LC-MS/MS?
A typical injection volume for the analysis of phthalates, including this compound, is 1 µL.[1][2] This volume generally provides a good balance between achieving adequate sensitivity and preventing issues like column overload and peak distortion.
Q2: How does the injection solvent affect the analysis of this compound?
The choice of injection solvent can significantly impact peak shape. For reversed-phase liquid chromatography, it is recommended to use a solvent that is weaker than or matches the initial mobile phase composition to ensure sharp peaks.[3][4][5] Injecting in a solvent significantly stronger than the mobile phase can lead to peak distortion, especially with larger injection volumes. For gas chromatography, the solvent should be volatile and compatible with the inlet conditions.
Q3: My this compound peak is tailing. What are the possible causes?
Peak tailing for deuterated standards can be caused by several factors, including active sites in the GC inlet or on the column, contamination of the liner, or a poor column cut. Regular maintenance, such as replacing the inlet liner and septum, and trimming the analytical column, can help mitigate this issue.
Q4: I am observing inconsistent peak areas for my this compound internal standard. What should I investigate?
Inconsistent internal standard peak areas can arise from variability in sample preparation, injection volume precision, or matrix effects. Ensure that the autosampler is functioning correctly and that the sample and standard preparation procedures are consistent. Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis, which can be investigated by comparing calibration curves in solvent versus matrix.
Troubleshooting Guide: Optimizing Injection Volume
Optimizing the injection volume is a critical step in method development to ensure accurate and reproducible quantification of this compound. The following guide addresses common issues related to injection volume.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Poor peak shape can compromise resolution and integration, leading to inaccurate results.
Troubleshooting Workflow for Poor Peak Shape
References
Diallyl phthalate-d4 stability in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diallyl Phthalate-d4 (DAP-d4) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the isotopic label located?
This compound is a deuterated form of Diallyl Phthalate. The deuterium atoms are located on the phenyl ring, replacing four hydrogen atoms. Its chemical name is bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate.[1]
Q2: How stable is this compound in solution?
Q3: What are the expected degradation products of this compound?
Based on studies of Diallyl Phthalate, the expected degradation products would be deuterated phthalic acid (phthalic acid-d4) and allyl alcohol.[2] Further degradation of these products can also occur.
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound solutions, it is recommended to:
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Store solutions in a cool, dry, and well-ventilated place.
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Keep containers tightly closed to prevent solvent evaporation and exposure to moisture.
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For long-term storage, consider refrigeration at temperatures of ≤ 4 °C.
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Protect from light, especially if in a solvent that could promote photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time (decreasing concentration). | Degradation of DAP-d4 in solution. | - Verify the pH of your solution; phthalates are more susceptible to hydrolysis under acidic or basic conditions. - Ensure proper storage conditions (cool, dark, tightly sealed). - Prepare fresh solutions more frequently. - Perform a stability check of your stock and working solutions. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products (e.g., phthalic acid-d4, allyl alcohol). | - Analyze for the presence of expected degradation products using appropriate analytical standards. - Review your experimental conditions to identify potential causes of degradation (e.g., high temperature, incompatible reagents). |
| Poor recovery of DAP-d4 from a sample matrix. | Adsorption to container surfaces. | - Use silanized glassware or polypropylene containers to minimize adsorption. - Optimize your sample extraction procedure. |
| Polymerization of the allyl groups. | - Diallyl phthalate can polymerize when heated or in the presence of a catalyst if not inhibited. Ensure storage and experimental conditions avoid high temperatures and catalytic substances. | |
| Contamination with non-deuterated Diallyl Phthalate. | Cross-contamination from lab equipment or solvents. | - Use dedicated glassware and syringes for handling deuterated standards. - Test solvents for phthalate contamination, as they are common environmental contaminants. |
Stability Data Summary
The following table summarizes the expected stability of this compound in common laboratory solvents based on general chemical principles and data for the non-deuterated analogue. Note: This is a general guide; for critical applications, a formal stability study is recommended.
| Solvent | Expected Stability | Potential Degradation Pathway | Storage Recommendations |
| Acetonitrile | Good | Minimal | Store at 2-8°C, protected from light. |
| Methanol | Moderate | Possible transesterification over extended periods. | Prepare fresh solutions. Store at 2-8°C. |
| Hexane | Good | Minimal | Store at room temperature, tightly sealed. |
| Aqueous Solutions (buffered) | pH-dependent | Hydrolysis of ester bonds. Accelerated at acidic and basic pH. | For short-term use, prepare fresh in a neutral buffer (pH ~7). For longer storage, acidic conditions (pH 3-4) may be preferable to minimize base-catalyzed hydrolysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to determine the stability of a DAP-d4 solution under specific storage conditions.
1. Objective: To evaluate the stability of a this compound solution in a chosen solvent over a defined period.
2. Materials:
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This compound standard
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High-purity solvent (e.g., acetonitrile, hexane)
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Volumetric flasks and pipettes
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Autosampler vials (amber glass recommended)
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Analytical instrument (e.g., GC-MS or LC-MS/MS)
3. Methodology:
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Preparation of Stock Solution: Prepare a stock solution of DAP-d4 at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL).
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Time-Zero Analysis: Immediately after preparation, analyze a set of freshly prepared working solutions (n=3) to establish the initial concentration (Time 0).
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Storage: Aliquot the working solution into multiple autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
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Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of vials from each storage condition.
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Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using a validated analytical method.
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Data Analysis: Compare the mean concentration of the stored samples to the Time 0 samples. Calculate the percentage recovery at each time point. A recovery within a predefined range (e.g., 90-110%) is typically considered stable.
Visualizations
References
- 1. This compound | CAS 2514944-45-5 | LGC Standards [lgcstandards.com]
- 2. Evaluation of Diethyl phthalate and Diallyl phthalate biodegradation mechanisms in the treatment of synthetic wastewater | Journal of Health in the Field [journals.sbmu.ac.ir]
- 3. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Diallyl Phthalate-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Diallyl phthalate-d4 (DAP-d4). DAP-d4 is commonly used as an internal standard in the analysis of phthalates by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Accurate quantification is crucial for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in a laboratory setting?
A1: this compound is a deuterated form of Diallyl phthalate. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of diallyl phthalate and other phthalates in various matrices.[1] Its utility as an internal standard stems from its chemical and physical similarity to the non-labeled analyte, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects during analysis by GC-MS or LC-MS.[2]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: The most common and effective techniques for the quantification of this compound and other phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] GC-MS is a robust and widely used method, often preferred for its high separation efficiency for volatile and semi-volatile compounds like phthalates. LC-MS/MS offers high sensitivity and selectivity, particularly for complex matrices, and can often be performed with simpler sample preparation.
Q3: Why is background contamination a significant issue in phthalate analysis, and how can it be minimized?
A3: Phthalates are ubiquitous in the environment and are commonly found in laboratory materials such as plastic containers, pipette tips, solvents, and glassware. This widespread presence can lead to significant background contamination, resulting in high blank values, overestimation of the analyte concentration, and false-positive results.
To minimize contamination, the following precautions are recommended:
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Use glass or solvent-rinsed metalware: Avoid plastic containers and labware whenever possible.
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Thoroughly clean all glassware: Wash with appropriate detergents and rinse with high-purity solvents.
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Use high-purity solvents: Employ LC-MS or GC-grade solvents to reduce background levels.
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Run frequent blanks: Regularly analyze solvent blanks and method blanks to monitor for contamination.
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Install in-line traps: A trap column can be placed between the pump and autosampler in an LC system to retain phthalates originating from the HPLC system.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape and Resolution
Symptoms:
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Tailing or fronting peaks.
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Broad peaks.
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Co-elution with other analytes or matrix components.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate GC or LC Column | Select a column with a suitable stationary phase for phthalate analysis. For GC-MS, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures. For LC-MS, C18 columns are commonly used. |
| Suboptimal Chromatographic Conditions | Optimize the temperature gradient (for GC) or mobile phase gradient (for LC) to improve separation. Adjusting the flow rate can also enhance peak shape. |
| Column Contamination or Degradation | Bake out the GC column or flush the LC column with a strong solvent. If performance does not improve, the column may need to be replaced. |
| Active Sites in the GC Inlet | Use an inert liner and deactivate the inlet to minimize analyte interaction. Pulsed splitless injections can also improve peak shape for phthalates. |
Issue 2: High Signal Variability and Poor Reproducibility
Symptoms:
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Inconsistent peak areas for the same concentration.
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High relative standard deviation (RSD) for replicate injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that the sample preparation protocol is followed precisely for all samples, standards, and blanks. Small variations in extraction or cleanup can lead to significant differences. |
| Variable Matrix Effects | Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can vary between samples. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for this variability. |
| Instrument Instability | Check for leaks in the system, ensure the MS source is clean, and verify that the autosampler is functioning correctly. |
| Carryover | Implement rigorous wash steps between injections to prevent carryover from previous samples. |
Issue 3: Low Analyte Recovery
Symptoms:
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Lower than expected signal intensity for your analyte.
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Inaccurate quantification when using an external standard.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure efficient recovery of phthalates from the sample matrix. |
| Analyte Degradation | Phthalates can sometimes degrade in the hot GC inlet. Optimize the injector temperature to minimize breakdown. For LC-MS, ensure the mobile phase is compatible with the analyte. |
| Ion Suppression (LC-MS/MS) | Significant ion suppression from co-eluting matrix components can drastically reduce signal intensity. Improve sample cleanup to remove interfering compounds or optimize chromatography to separate the analyte from the suppressive region. |
| Adsorption to Labware | Phthalates can adsorb to certain surfaces. Ensure proper cleaning and deactivation of glassware. |
Issue 4: Inaccurate Quantification
Symptoms:
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Calibration curve has a poor correlation coefficient (R² < 0.99).
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Quantified values are consistently higher or lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Matrix Effects | If not properly compensated for, matrix effects are a primary cause of inaccurate quantification. Use matrix-matched calibration standards or a stable isotope-labeled internal standard. |
| Background Contamination | High levels of background contamination can lead to an overestimation of the analyte concentration, especially at low levels. Implement strict cleaning protocols and regularly monitor blanks. |
| Incorrect Internal Standard Concentration | Accurately prepare and add the internal standard to all samples and calibration standards. |
| Non-Linear Detector Response | The detector response may not be linear across a wide concentration range. Use a calibration curve with a sufficient number of points to accurately model the response. Some phthalates may exhibit a quadratic fit. |
Experimental Protocols & Data
Table 1: Example GC-MS and LC-MS/MS Method Parameters for Phthalate Analysis
| Parameter | GC-MS | LC-MS/MS |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Injection Mode | Pulsed Splitless | 1 µL injection volume |
| Inlet Temperature | 280 °C | N/A |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 min | Gradient elution with water and methanol containing ammonium acetate |
| Carrier Gas/Mobile Phase | Helium or Hydrogen | Water + 10 mM ammonium acetate; Methanol |
| MS Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Table 2: Representative Quantitative Data for Phthalate Analysis
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 1.0–100.0 µg kg⁻¹ | GC-MS | |
| Limit of Quantification (LOQ) | 3.0–300.0 µg kg⁻¹ | GC-MS | |
| Recovery | 73.8–114.5 % | GC-MS | |
| Linearity (R²) | > 0.99 | LC-MS/MS | |
| Accuracy | 85–115 % | LC-MS/MS |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: Decision tree for selecting a strategy to mitigate matrix effects in LC-MS/MS analysis.
References
Reducing background noise for Diallyl phthalate-d4 measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the measurement of Diallyl phthalate-d4 (DAP-d4).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when analyzing this compound?
A1: Background noise in this compound (DAP-d4) analysis primarily stems from chemical contamination. Phthalates are ubiquitous plasticizers, leading to their presence in many laboratory materials.[1] Key sources include:
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Laboratory Consumables: Plastic items such as pipette tips, vials, tubing (especially PVC), and septa can leach phthalates into samples and solvents.[1]
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Solvents and Reagents: Even high-purity solvents may contain trace levels of phthalates. Water from purification systems can also be a source of contamination, particularly if plastic components are used in the system.[1]
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Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from building materials, furniture, and equipment. These airborne particles can settle on surfaces and contaminate samples.[1]
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Instrumentation: Components within analytical instruments, such as solvent lines, seals, and pump components, can be sources of phthalate leaching. The injection port of a gas chromatograph is also a common site for contamination buildup.[1]
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Personal Protective Equipment: Disposable gloves, particularly those made of vinyl (PVC), can be a significant source of phthalate contamination as they may contain high levels of plasticizers that can leach upon contact with solvents.
Q2: Which specific phthalates are most commonly detected as background contaminants?
A2: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to their widespread use. Other common background contaminants include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP). While your target analyte is DAP-d4, the presence of these other phthalates can contribute to a high chemical background and potentially interfere with your measurement.
Q3: How can I minimize phthalate contamination from laboratory consumables?
A3: To minimize contamination from laboratory consumables, the following practices are recommended:
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Use Glassware: Whenever possible, use glassware instead of plastic. All glassware should be meticulously cleaned.
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Select Appropriate Plastics: If plastics are unavoidable, choose materials less likely to contain phthalates, such as polypropylene (PP) or polyethylene (PE), over polyvinyl chloride (PVC).
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Choose the Right Gloves: Opt for nitrile or latex gloves, as they generally contain lower or negligible amounts of phthalates compared to vinyl gloves.
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Test Your Consumables: Before use, it is advisable to test a new batch of consumables (e.g., vials, pipette tips) for phthalate leaching by running a blank analysis.
Q4: What is the best way to clean glassware for trace phthalate analysis?
A4: A rigorous cleaning procedure is crucial for minimizing background contamination from glassware. Here is a recommended protocol:
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Initial Wash: If the glassware is visibly dirty, wash it with a laboratory-grade, phosphate-free detergent and hot tap water.
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Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or hexane to remove organic residues.
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Deionized Water Rinse: Rinse thoroughly with deionized water multiple times.
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Baking: Heat the glassware in a muffle furnace at a high temperature (e.g., 400-550°C) for several hours. This helps to pyrolyze any remaining organic contaminants.
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Cooling and Storage: Allow the glassware to cool in a clean environment, such as a desiccator. Cover the openings with pre-cleaned aluminum foil to prevent contamination from airborne particles.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
Symptom: The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to detect low-intensity peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Mobile Phase | Use fresh, high-purity, LC-MS or GC-grade solvents. Test different batches or brands to find the cleanest ones. Prepare mobile phases fresh daily. | Reduction in the overall baseline noise. |
| Contaminated LC/GC System | Flush the entire system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). For GC-MS, bake out the injector and column. | A cleaner baseline in subsequent blank runs. |
| Leaking System (GC-MS) | Check all fittings and connections for leaks using an electronic leak detector. Pay close attention to the septum and ferrule connections. | Elimination of air leaks, which can introduce contaminants and create an unstable baseline. |
| Dirty Ion Source (MS) | Clean the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's instructions. | Improved signal intensity and reduced background. |
Issue 2: Specific, Recurring Background Peaks for Phthalates
Symptom: You observe the same interfering peaks in multiple runs, including blank injections, that correspond to common phthalates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination from Labware | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. Use PTFE-lined septa for vials. | Disappearance or significant reduction of phthalate-related peaks. |
| Contamination from Gloves | Switch to nitrile or latex gloves. Avoid touching surfaces that will come into contact with the sample or solvents. | Reduction in phthalate peaks, especially DEHP and DBP. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Run multiple solvent blanks after a high-concentration sample. | Elimination of peaks corresponding to previously analyzed samples. |
| Environmental Contamination | Prepare samples and standards in a clean, dedicated area, away from potential sources of phthalates. A laminar flow hood can provide a cleaner environment. | Reduction in the intensity and frequency of background phthalate peaks. |
Data Presentation
Table 1: Quantitative Leaching of Common Phthalates from Laboratory Consumables
| Consumable | Phthalate | Solvent | Leached Amount |
| Pipette Tips | DEHP | Not Specified | 0.36 µg/cm² |
| Pipette Tips | DINP | Not Specified | 0.86 µg/cm² |
| PTFE Filter Holders | DBP | Not Specified | 2.49 µg/cm² |
| Regenerated Cellulose Filter Holders | DBP | Not Specified | 0.61 µg/cm² |
| Cellulose Acetate Filter Holders | DMP | Not Specified | 5.85 µg/cm² |
| Parafilm® | DEHP | Not Specified | 0.50 µg/cm² |
Note: Data is for common phthalates, not specifically this compound. The leaching behavior of DAP-d4 is expected to be similar, but direct quantitative data is limited.
Table 2: Phthalate Content in Different Types of Disposable Gloves
| Glove Material | Total Phthalate Content (µg/g) | Commonly Detected Phthalates |
| Vinyl (PVC) | 1.66 – 141,714 | DEHP, DINP, DBP |
| Latex | DBP, DEHP | |
| Nitrile | 0.93 – 1.68 | DBP, DEHP |
| Polyethylene | 1.59 – 1.96 | DBP, DEHP |
LOQ = Limit of Quantitation. Data from a study on personal protective equipment.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Phthalate Analysis
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Detergent Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent in hot water. Use appropriate brushes to scrub all surfaces.
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Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.
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Deionized Water Rinse: Rinse at least three times with deionized water.
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Solvent Rinse: Rinse with a high-purity solvent such as acetone or methanol to remove any remaining organic residues.
-
Baking: Place the glassware in a muffle furnace and bake at 450°C for at least 4 hours.
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Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, dedicated desiccator. Once cooled, immediately cover the openings with pre-cleaned aluminum foil. Store in a clean, dust-free environment away from any plastic materials.
Protocol 2: Sample Preparation Workflow to Minimize DAP-d4 Background
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Dedicated Workspace: Designate a specific area in the laboratory for trace phthalate analysis. This area should be free of PVC-containing materials and regularly cleaned.
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Personal Protective Equipment: Wear nitrile or latex gloves and a clean lab coat. Change gloves frequently, especially after touching any potentially contaminated surfaces.
-
Solvent and Reagent Check: Before starting, run a solvent blank for all solvents and reagents to be used in the analysis to ensure they are free from significant phthalate contamination.
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Sample Handling: Use only pre-cleaned glassware for all sample and standard preparation steps. Avoid using plastic consumables wherever possible. If plastic pipette tips are necessary, rinse them with a clean solvent before use.
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Vial and Cap Selection: Use amber glass vials with PTFE-lined silicone septa. The PTFE lining provides an inert barrier between the sample and the silicone.
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Procedural Blank: Prepare a procedural blank with every batch of samples. This blank should go through the entire sample preparation process to account for any contamination introduced during handling.
Mandatory Visualization
Caption: A logical workflow for troubleshooting high background noise in DAP-d4 analysis.
Caption: Common pathways of phthalate contamination in laboratory analysis.
References
Validation & Comparative
Navigating Regulatory Compliance: A Comparative Guide to Diallyl Phthalate-d4 Method Validation
For researchers, scientists, and drug development professionals, ensuring analytical methods meet stringent regulatory standards is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Diallyl phthalate-d4 (DAP-d4), a common internal standard for phthalate analysis, against alternative analytical approaches. The supporting experimental data and detailed protocols are presented to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Diallyl phthalate (DAP) is a plasticizer that has been subject to regulatory scrutiny due to its potential health effects. As a result, its use in certain consumer products is restricted. For instance, the U.S. Food and Drug Administration (FDA) has authorized the use of diallyl phthalate primarily as a monomer in the manufacture of polymers for food contact applications, but not as a plasticizer. Accurate and precise quantification of phthalates is therefore crucial for regulatory compliance. The use of a deuterated internal standard like this compound is a widely accepted technique to improve the accuracy of these measurements by correcting for matrix effects and variations during sample preparation and analysis.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a typical GC-MS method for the analysis of Diallyl phthalate, which serves as a reliable proxy for the performance of a this compound method. This is compared with a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Isotope dilution GC-MS generally offers superior sensitivity and selectivity.
| Performance Parameter | Isotope Dilution GC-MS | HPLC-UV |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.4 - 8.6 µg/kg[1] | 0.08 - 4.5 ng injected |
| Limit of Quantification (LOQ) | 1.3 - 26.2 µg/kg[1] | 0.54 - 30 ng injected |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 15% | < 20% |
| Selectivity | High (Mass-based detection) | Moderate (Chromatographic separation) |
| Matrix Effect | Minimized by internal standard | Can be significant |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the method validation process, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
This section details the methodologies for the key experiments involved in the validation of a this compound quantification method using GC-MS. These protocols are adapted from established methods such as the U.S. Consumer Product Safety Commission's Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09) and EPA Method 606.[2]
Sample Preparation (Solid Samples, e.g., Polymers, Toys)
-
Sample Comminution: If the sample is a solid, cryogenically grind it to a fine powder to ensure a representative sample and to increase the surface area for efficient extraction.
-
Dissolution: Accurately weigh approximately 0.5 g of the powdered sample into a glass vial. Add 10 mL of tetrahydrofuran (THF) and vortex or sonicate until the sample is completely dissolved.
-
Internal Standard Spiking: Spike the dissolved sample with a known amount of this compound solution to achieve a final concentration within the calibration range.
-
Polymer Precipitation: Add 20 mL of hexane to the THF solution to precipitate the polymer. Vortex vigorously and allow the precipitate to settle.
-
Filtration and Dilution: Filter the supernatant through a 0.45 µm PTFE syringe filter. Dilute an aliquot of the filtered extract with cyclohexane to bring the analyte concentration into the linear range of the instrument. The final solution is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector, or equivalent.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL of the final sample extract is injected in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
-
SIM Ions for Diallyl phthalate (quantifier/qualifier): m/z 149, 163, 246.
-
SIM Ions for this compound (quantifier/qualifier): m/z 153, 167, 250.
-
Method Validation Parameters
The following parameters should be assessed to ensure the method is suitable for its intended purpose, in line with ICH and FDA guidelines.
-
Linearity and Range: Prepare a series of calibration standards of Diallyl phthalate with a constant concentration of this compound. A typical range is 0.1 to 50 µg/mL. Plot the response ratio (peak area of analyte / peak area of internal standard) against the concentration of the analyte. The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.995.
-
Accuracy: The accuracy is determined by spike and recovery experiments. Spike a blank matrix with known concentrations of Diallyl phthalate at low, medium, and high levels of the calibration range. The recovery should be within 80-120%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a sample at the same concentration on the same day and with the same instrument. The relative standard deviation (%RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or with different instruments. The %RSD should be ≤ 20%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately and precisely quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. The use of mass spectrometry provides a high degree of specificity.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate). The method should be tested by slightly varying these parameters and observing the effect on the results.
Conclusion
For the regulatory-compliant analysis of Diallyl phthalate, the use of an isotope dilution GC-MS method with this compound as an internal standard is a robust and reliable approach. This method offers high sensitivity, selectivity, and accuracy, effectively mitigating matrix interferences. While other techniques like HPLC-UV can be employed, they may require more extensive sample cleanup and are more susceptible to matrix effects. The detailed protocols and validation parameters provided in this guide offer a comprehensive framework for laboratories to establish and verify a method that meets the stringent requirements of regulatory bodies, ensuring the generation of high-quality, defensible data.
References
Diallyl Phthalate-d4 as an Internal Standard: A Comparative Guide to Calibration Curve Performance
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the linearity and range of calibration curves when using Diallyl phthalate-d4 (DAP-d4) as an internal standard, alongside common alternatives. The information presented is supported by experimental data from various analytical studies.
In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response. Isotopically labeled standards, like this compound, are considered the gold standard for a technique known as isotope dilution mass spectrometry. This is because their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during extraction, chromatography, and ionization.
Comparison of Linearity and Range
The performance of an internal standard is fundamentally assessed by the linearity and dynamic range of the resulting calibration curve. A high coefficient of determination (R²) indicates a strong linear relationship between the analyte concentration and the instrument response, while a wide dynamic range allows for the accurate quantification of the analyte across a broad spectrum of concentrations.
While specific performance data for this compound is not extensively published, its performance is expected to be comparable to other deuterated phthalate internal standards. The following table summarizes typical performance characteristics for deuterated phthalates and a common non-deuterated alternative, Benzyl Benzoate.
| Internal Standard | Analyte(s) | Typical Calibration Range | Typical Linearity (R²) | Reference |
| Deuterated Phthalates (e.g., DBP-d4) | Various Phthalic Acid Esters (PAEs) | 1 - 100 ng/mL | > 0.9953 | [1] |
| Deuterated Phthalates (e.g., DEP-d4, DBP-d4, BBP-d4, DEHP-d4) | Various Phthalic Acid Esters (PAEs) | Not specified | > 0.98 | [2] |
| Various Phthalates (using internal standards) | DBP, BBP, DEHP, DNOP, DINP, DIDP | 0.02 - 1.00 µg/mL | > 0.998 | [3] |
| Benzyl Benzoate | Various Phthalates | 0.2 - 400 mg/L | Not explicitly stated, but widely used | [4][5] |
Note: The performance of a calibration curve is highly dependent on the specific analytical method, instrument, and matrix.
Deuterated internal standards consistently demonstrate excellent linearity (R² > 0.995) over a range suitable for trace-level analysis of phthalates in various samples. Benzyl benzoate is a cost-effective alternative, though it may not compensate for matrix effects as effectively as a deuterated analog.
Experimental Protocols
A detailed methodology for generating a calibration curve using a deuterated internal standard like this compound for the quantification of phthalates by GC-MS is provided below.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each target phthalate analyte and this compound. Dissolve each in 10 mL of a suitable solvent (e.g., hexane, dichloromethane) in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solutions of the target analytes to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL).
-
Calibration Standards: To each calibration standard of the target analytes, add a fixed volume of the this compound internal standard spiking solution.
Sample Preparation (General Procedure for a Liquid Sample)
-
Measure a known volume of the sample into a separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane).
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms.
-
Injection Mode: Splitless injection is typically preferred for trace analysis to enhance sensitivity.
-
Oven Temperature Program: An optimized temperature program to ensure separation of all target analytes. For example, start at 100°C, hold for 1 min, ramp to 230°C at 10°C/min, then to 270°C at 10°C/min, and finally to 300°C at 25°C/min with an 8-minute hold.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for increased sensitivity and selectivity. Monitor at least one quantifier and one qualifier ion for each analyte and for this compound.
Data Analysis
-
Integrate the peak areas of the target analytes and the this compound internal standard in each chromatogram.
-
Calculate the response factor (RF) for each analyte relative to the internal standard for each calibration level.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
-
Quantify the concentration of the analytes in the unknown samples using the generated calibration curve.
Workflow for Calibration Curve Generation and Use
The following diagram illustrates the logical workflow for establishing and utilizing a calibration curve with an internal standard for quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Diallyl Phthalate-d4 Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Quantification
In the landscape of analytical research and drug development, the meticulous quantification of analytes is paramount. The use of internal standards is a cornerstone of achieving accurate and precise measurements, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of Diallyl Phthalate-d4, a deuterated internal standard, with other alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis. Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in instrument performance, leading to enhanced accuracy and precision.
While specific performance data for this compound is not extensively published, the performance of analogous deuterated phthalate internal standards, such as Dibutyl Phthalate-d4 (DBP-d4), provides a strong indication of its expected efficacy.
Comparative Performance of Deuterated Internal Standards
Studies on other deuterated phthalates demonstrate excellent performance in terms of linearity, recovery, and precision. For instance, a study on the determination of phthalates in indoor air using DBP-d4 as an internal standard reported high linearity with coefficient of determination (R²) values greater than 0.9953.[1] The recovery of various deuterated phthalates, including DBP-d4, was consistently high, exceeding 89.7%.[1]
Another investigation utilizing DBP-d4 as a surrogate analyte for Dibutyl Phthalate (DBP) quantification in hexane samples also showcased the reliability of deuterated standards. The study reported coefficient of variations of less than 10% at different concentrations, indicating high precision.[2]
Table 1: Performance Characteristics of Deuterated Phthalate Internal Standards
| Parameter | Dibutyl Phthalate-d4 (DBP-d4) | Expected Performance of this compound | Benzyl Benzoate (Non-Isotopic) |
| Linearity (R²) | > 0.9953[1] | Expected to be similar (> 0.99) | Generally good, but can be affected by matrix |
| Recovery | > 89.7%[1] | Expected to be high and consistent | Can be variable depending on matrix and extraction |
| Precision (CV%) | < 10% | Expected to be low (< 15%) | Often higher due to matrix effects |
| Matrix Effect | Minimal, co-elutes with analyte | Minimal, expected to co-elute with analyte | Susceptible to ion suppression or enhancement |
| Potential for Contamination | Low | Low | Can be present as an environmental contaminant |
Alternative Internal Standards: A Comparative Overview
A common non-isotopically labeled internal standard used for phthalate analysis is Benzyl Benzoate. While it is structurally different from phthalates, its chemical properties have made it a widely used internal standard. However, a significant drawback of Benzyl Benzoate is its potential presence as a contaminant in environmental samples, which can lead to inaccurate quantification. In contrast, deuterated standards like this compound are not naturally occurring, eliminating the risk of background interference.
Other deuterated phthalates such as Dimethyl Phthalate-d4 (DMP-d4), Diethyl Phthalate-d4 (DEP-d4), and Di-n-butyl Phthalate-d4 (DnBP-d4) are also frequently employed in multi-analyte methods for phthalate quantification. The choice of a specific deuterated internal standard often depends on the retention time of the analyte of interest to ensure baseline separation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of an analyte using a deuterated internal standard like this compound via GC-MS.
Sample Preparation and Extraction (Liquid Sample - e.g., Wine)
-
Spiking: To a 12.5 mL sample, add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of isohexane and shake vigorously for at least one minute. Centrifuge to separate the layers.
-
Concentration: Transfer the organic layer to a clean tube and concentrate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of isohexane.
-
Analysis: Transfer the final extract to an injection vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C for 1 min, ramp to 230°C at 10°C/min, then to 300°C at 25°C/min, and hold for 8 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using specific quantifier and qualifier ions for the analyte and this compound.
-
Logical Relationship for Quantification
The fundamental principle of using an internal standard is based on the ratio of the analyte's response to the internal standard's response. This relationship corrects for variations during the analytical process.
References
A Comparative Guide to Diallyl Phthalate-d4 and Other Phthalate Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Diallyl phthalate-d4 against other commonly used phthalate internal standards, supported by experimental data and detailed methodologies.
The use of isotopically labeled internal standards, such as this compound, is a well-established strategy to compensate for analyte loss during sample preparation and to correct for matrix effects in chromatographic analyses like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process.
The Role of Internal Standards in Phthalate Analysis
The accurate quantification of phthalates in complex matrices such as food, beverages, and biological samples is challenging due to the potential for analyte loss during extraction and the influence of matrix components on the analytical signal. Internal standards are essential for correcting these variations. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. Isotopically labeled standards are considered the gold standard for this purpose.
Performance Comparison of Phthalate Internal Standards
Key Performance Parameters:
-
Recovery: The percentage of the internal standard that is detected after the entire analytical procedure. High and consistent recovery is desirable.
-
Matrix Effect: The alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix. An effective internal standard should experience similar matrix effects as the analyte, thus providing accurate correction.
-
Linearity (R²): The correlation coefficient of the calibration curve, indicating the linearity of the response over a range of concentrations. A value close to 1.0 is ideal.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Table 1: Comparison of this compound Properties with Other Common Phthalate Internal Standards
| Internal Standard | Type | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | Deuterated | 250.29 | Isotopically labeled analog of Diallyl phthalate. Expected to provide excellent correction for extraction and matrix effects for Diallyl phthalate and structurally similar phthalates. |
| Diethyl phthalate-d4 (DEP-d4) | Deuterated | 226.25 | Commonly used for the analysis of short-chain phthalates like DEP. |
| Di-n-butyl phthalate-d4 (DBP-d4) | Deuterated | 282.36 | A frequently used internal standard for the quantification of DBP and other mid-range phthalates.[1][2] |
| Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Deuterated | 394.58 | Ideal for the analysis of the ubiquitous and high molecular weight phthalate, DEHP.[1][3] |
| Di-n-octyl phthalate-d4 (DnOP-d4) | Deuterated | 394.58 | Used for the quantification of long-chain phthalates like DnOP. |
| Benzyl Benzoate (BB) | Non-deuterated | 212.24 | A commonly used non-isotopically labeled internal standard due to its structural similarity to some phthalates and its distinct chromatographic behavior.[4] However, it may not correct for matrix effects as effectively as deuterated standards. |
Table 2: Summary of Reported Performance Data for Various Phthalate Internal Standards
| Internal Standard Used | Analyte(s) | Matrix | Analytical Method | Recovery (%) | Linearity (R²) | Reference |
| DEP-d4, DBP-d4, BBP-d4, DEHP-d4 | DEP, DiBP, DBP, BBP, DEHP | Indoor Air | GC-MS | >89.7 | >0.9953 | |
| DBP-d4 | DEP, DiBP, DBP, BBP, DEHP | Indoor Air | GC-MS | - | >0.9953 | |
| DEP-d4, DEHP-d4 | DEP, DEHP, DnOP | Coffee Brew | GC-MS | 83 ± 5 | - | |
| Not specified (deuterated) | Various Phthalates | Food Packaging | HS-SPME/GC-MS | 90.2 - 111 | ≥0.995 | |
| Not specified | DBP, BBP, DEHA, DEHP, DNOP, DOTP, DINP, DIDP | Medical Infusion Sets | GC-MS/MS | 91.8 - 122 | - | |
| Not specified | 8 bisphenols and 7 phthalates | Mussel | LC-MS/MS | 75 - 113 | >0.998 |
Note: This table compiles data from different studies, and direct comparison should be made with caution as experimental conditions vary.
Experimental Protocols
The following are generalized experimental protocols for the analysis of phthalates using an internal standard like this compound. Researchers should optimize these protocols for their specific matrices and analytical instrumentation.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)
-
Sample Collection: Collect the aqueous sample in a pre-cleaned glass container.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 10 mL), add a precise amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Extraction:
-
Add a suitable organic solvent (e.g., 5 mL of hexane or dichloromethane).
-
Vortex or shake vigorously for 2-5 minutes.
-
Centrifuge to separate the phases.
-
-
Concentration: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The concentrated extract is now ready for GC-MS or LC-MS analysis.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) for Aqueous Samples
-
Sample Collection and Spiking: As described in Protocol 1.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the spiked sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elution: Elute the phthalates and the internal standard with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentration and Analysis: Evaporate the eluate and reconstitute in a known volume for analysis as described in Protocol 1.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A low-polarity column such as a DB-5ms or equivalent is commonly used.
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize for the separation of target phthalates. A typical program might start at 60°C, ramp to 280°C, and hold.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each phthalate and the internal standard. For this compound, the exact mass is 250.1143, and characteristic ions would be determined during method development.
-
Visualizing Analytical Workflows
Logical Flow for Selecting an Internal Standard
Caption: Decision process for selecting a suitable internal standard.
General Experimental Workflow for Phthalate Analysis
Caption: A typical workflow for quantitative phthalate analysis.
Conclusion
This compound, as a deuterated internal standard, is an excellent choice for the accurate quantification of diallyl phthalate and structurally related phthalates. The use of isotopically labeled standards is paramount for correcting matrix effects and analyte loss during sample preparation, leading to more reliable and reproducible data. While direct comparative studies are limited, the established principles of isotope dilution mass spectrometry and the performance data from studies using other deuterated phthalates strongly support the efficacy of this compound. For optimal results, it is crucial to select an internal standard that closely matches the physicochemical properties of the target analyte and to validate the analytical method for the specific sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Guide to Inter-Laboratory Comparison for Diallyl Phthalate (DAP) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Diallyl phthalate (DAP). Given the absence of a dedicated public inter-laboratory comparison study for DAP, this document outlines the common analytical approaches and presents illustrative performance data based on single-laboratory validations and inter-laboratory studies of structurally similar phthalates. The aim is to assist laboratories in methodology selection, performance evaluation, and in understanding the potential for inter-laboratory variability.
Objective Comparison of Analytical Methods
The two most prevalent and reliable methods for the determination of DAP in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of DAP. The mass spectrometer provides structural information, which aids in the definitive identification of the analyte, a crucial feature for regulatory compliance and research applications. GC-MS is particularly suitable for volatile and semi-volatile compounds like DAP.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of phthalates.[1] It is well-suited for less volatile compounds and can be readily implemented in most analytical laboratories. When coupled with a UV or PDA detector, it provides reliable quantification for a range of concentrations.[1][2]
Data Presentation: Performance Characteristics
The following tables summarize typical performance data. Table 1 is synthesized from single-laboratory validation studies for DAP and other common phthalates to provide a benchmark for expected performance. Table 2 illustrates the potential inter-laboratory variability, based on proficiency tests for other phthalates, which can be anticipated in a formal inter-laboratory comparison for DAP.[3]
Table 1: Typical Single-Laboratory Analytical Performance for DAP
| Parameter | GC-MS | HPLC-UV/PDA | Data Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.08 - 0.5 µg/mL | |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | 0.5 - 1.0 µg/mL | |
| Linearity (r²) | > 0.995 | > 0.999 | |
| Recovery (%) | 85 - 115% | 90 - 105% | |
| Precision (RSD %) | < 15% | < 10% |
Note: Data is illustrative and synthesized from multiple sources analyzing various phthalates, including DAP. Actual performance may vary based on matrix, instrumentation, and laboratory protocol.
Table 2: Illustrative Inter-Laboratory Performance (Based on Other Phthalates)
| Analyte | Number of Labs | Assigned Value (µg/L) | Reproducibility (RSD %) | Data Reference |
| Hypothetical DAP Study | 15 - 25 | 25.0 | 20 - 45% | |
| Hypothetical DAP Study | 15 - 25 | 100.0 | 15 - 30% |
Note: This table is illustrative, based on inter-laboratory studies of other phthalates, to demonstrate potential between-laboratory variability. A higher Relative Standard Deviation (RSD) indicates greater variability among laboratories.
Experimental Protocols
Detailed methodologies for the analysis of Diallyl phthalate are provided below. These protocols can be adapted and validated for specific matrices and used as standardized procedures in an inter-laboratory study.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and is suitable for the analysis of DAP in complex matrices.
1. Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial 50°C (hold 1 min), ramp at 20°C/min to 310°C (hold 5 min).
-
MSD Conditions: Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Typical ions for DAP (quantifier and qualifiers) should be determined from a standard. A common fragment ion for many phthalates is m/z 149.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of Diallyl phthalate in a suitable solvent like ethyl acetate or isooctane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-1000 ng/mL).
-
Sample Extraction: The extraction method depends on the matrix. For solid samples, solvent extraction using a solvent like hexane/acetone after homogenization is common. For liquid samples, liquid-liquid extraction may be employed. A cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interferences.
3. Validation Parameters:
-
Specificity: Assessed by analyzing blank samples to ensure no interfering peaks at the retention time of DAP.
-
Linearity, LOD, LOQ, Precision, and Accuracy: Determined according to standard laboratory validation protocols.
Method 2: High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)
This method is suitable for the quantification of DAP in liquid samples and extracts.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV or PDA detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or a buffer like 5 mM potassium dihydrogen phosphate (KH2PO4) is often employed.
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection Wavelength: Phthalates can be detected at 230 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of Diallyl phthalate in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Liquid samples may be injected directly after filtration. Extracts from solid samples (prepared as in the GC-MS method) should be solvent-exchanged into a mobile-phase compatible solvent before injection.
3. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank samples, spiked samples, and standards to ensure no interference at the retention time of the analyte.
-
Linearity, LOD, LOQ, Precision, and Accuracy: Determined according to standard laboratory validation protocols.
Mandatory Visualizations
The following diagrams illustrate the typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: General Laboratory Workflow for DAP Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Deuterated Internal Standards on the Detection of Diallyl Phthalate: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving the lowest possible limit of detection (LOD) is paramount for the accurate quantification of trace-level compounds. This guide provides a comparative analysis of analytical methodologies for the detection of Diallyl phthalate (DAP), with a focus on the significant advantages conferred by the use of a deuterated internal standard, Diallyl phthalate-d4 (d4-DAP).
The use of an isotope-labeled internal standard, such as d4-DAP, is a cornerstone of robust analytical method development, particularly for chromatography-mass spectrometry techniques. By introducing a known quantity of the deuterated standard into the sample prior to preparation and analysis, variations arising from matrix effects, extraction efficiency, and instrument response can be effectively normalized. This leads to enhanced accuracy, precision, and ultimately, a more reliable and lower limit of detection.
Performance Comparison: Limit of Detection
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Matrix |
| GC-MS | Diallyl Phthalate | Not Specified | 0.00005 wt% (500 ng/g) | Various |
| LC-MS/MS | Various Phthalates | Not Specified | ≥ 1 ng/mL | Not Specified |
| GC-MS | Various Phthalates | Deuterated Surrogates | 0.5 - 1.0 ng/L | Non-alcoholic beverages |
| UHPLC-MS/MS | Various Phthalates | Not Specified | 0.007 - 0.017 mg/kg | Rice |
Note: The data presented is a compilation from different sources and should be interpreted as a general representation of achievable detection limits.
The use of deuterated internal standards in methods for other phthalates has been shown to achieve LODs in the low ng/L to pg/µL range. It is reasonable to infer that the application of a d4-DAP internal standard would similarly enhance the sensitivity of DAP detection, pushing the LOD to these lower levels. The primary benefit of the internal standard is the reduction of analytical variability, which directly contributes to a more confident and statistically robust determination of the detection limit.
Experimental Methodologies
The following are representative experimental protocols for the analysis of Diallyl phthalate and other phthalates using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard
This method is widely used for the analysis of volatile and semi-volatile organic compounds like phthalates.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 mL aqueous sample, add a known amount of this compound internal standard solution.
-
Extract the sample three times with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: HP-5MS UI (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Inlet: Splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60 °C held for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Diallyl Phthalate (DAP): m/z 149, 163, 246
-
This compound (d4-DAP): m/z 153, 167, 250
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, particularly for less volatile compounds or complex matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike a 50 mL water sample with the d4-DAP internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera (or equivalent).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
DAP Precursor Ion → Product Ions: (Specific transitions to be optimized)
-
d4-DAP Precursor Ion → Product Ions: (Specific transitions to be optimized)
-
Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Diallyl phthalate using an internal standard.
Analytical workflow for DAP quantification.
The Robustness of Analytical Methods: A Comparative Guide to Diallyl Phthalate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This is particularly true in the analysis of phthalates, a class of compounds that are ubiquitous environmental contaminants and are subject to regulatory scrutiny. An ideal internal standard should mimic the chemical and physical properties of the analyte, compensating for variations in sample preparation and instrument response. Deuterated analogs of the target analytes, such as Diallyl phthalate-d4, are often considered the gold standard for isotope dilution mass spectrometry (IDMS) techniques due to their ability to provide the highest degree of accuracy and precision.
This guide provides a comparative overview of the performance of this compound as an internal standard in the context of analytical method robustness. We will explore its performance characteristics alongside other commonly used deuterated internal standards, supported by experimental data and detailed methodologies.
Comparative Performance of Deuterated Internal Standards
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.[1] Key performance indicators for an internal standard include recovery, precision (expressed as relative standard deviation, %RSD), and the linearity of the calibration curve (expressed as the coefficient of determination, R²).
While a direct comparative study including this compound was not identified in the available literature, the following table summarizes typical performance data for commonly used deuterated phthalate internal standards from a method validation study for the analysis of phthalates in indoor air.[1] This data provides a benchmark for what can be expected from a robust analytical method using isotope dilution.
| Internal Standard | Average Recovery (%) | Precision (%RSD) | Linearity (R²) |
| Diethyl phthalate-d4 (DEP-d4) | > 89.7 | Not Specified | > 0.995 |
| Dibutyl phthalate-d4 (DBP-d4) | > 89.7 | Not Specified | > 0.995 |
| Benzyl butyl phthalate-d4 (BBP-d4) | > 89.7 | Not Specified | > 0.995 |
| Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | > 89.7 | Not Specified | > 0.995 |
Data synthesized from a method validation study for the determination of phthalates in indoor air by GC-MS.[1]
In a separate study focused on the determination of dibutyl phthalate (DBP) in hexane, the use of DBP-d4 as a surrogate analyte to construct the calibration line was investigated.[2] The coefficient of variation at different concentrations was less than 10%, demonstrating good precision.[2] Another study on the quantification of phthalates in coffee brew reported precision (%RSD) for individual phthalates ranging from 6% to 15% using deuterated internal standards. These values highlight the level of precision that can be achieved with the use of deuterated internal standards in complex matrices.
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. The following is a representative protocol for the analysis of phthalates in a solid matrix using a deuterated internal standard, such as this compound, and Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the concentration of target phthalates in a solid sample using an internal standard for calibration.
Materials:
-
Analytes: Phthalate standards of interest.
-
Internal Standard: this compound solution of known concentration.
-
Solvents: HPLC-grade or equivalent Tetrahydrofuran (THF), Hexane.
-
Equipment: Analytical balance, glassware (vials, pipettes, volumetric flasks), vortex mixer, centrifuge, gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized solid sample into a glass vial.
-
Add a precise volume of the this compound internal standard solution to the sample.
-
Add a sufficient volume of THF to dissolve the sample and vortex until complete dissolution.
-
Add hexane to precipitate any polymeric material.
-
Centrifuge the sample to pellet the precipitate.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by diluting a stock solution of the target phthalates to known concentrations.
-
Add the same constant amount of this compound internal standard to each calibration standard.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate column (e.g., a 5% phenyl-methyl silicone bonded-phase fused-silica capillary column) and operating conditions (injection volume, temperature program, carrier gas flow rate).
-
The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Inject the prepared sample extracts and calibration standards into the GC-MS system.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the target phthalates and the this compound internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the phthalates in the samples by using the calibration curve and the measured peak area ratios from the sample chromatograms.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of phthalates using this compound as an internal standard.
Caption: Workflow for Phthalate Analysis using an Internal Standard.
Conclusion
The use of deuterated internal standards, such as this compound, is a cornerstone of robust analytical methods for the quantification of phthalates. By closely mimicking the behavior of the target analytes, these internal standards effectively compensate for variations during sample processing and analysis, leading to highly accurate and precise results. While direct comparative data for this compound is not always readily available in a single consolidated source, the performance benchmarks set by other deuterated phthalates demonstrate the high level of reliability that can be expected. The implementation of a well-defined experimental protocol, as outlined in this guide, is essential to fully realize the benefits of isotope dilution and ensure the overall robustness of the analytical method. This approach provides researchers, scientists, and drug development professionals with the confidence needed for accurate quantification of phthalates in various matrices.
References
A Comparative Guide to Diallyl Phthalate-d4 and 13C-Labeled Standards for Quantitative Analysis
In the precise world of analytical research and drug development, the use of internal standards is fundamental for achieving accurate and reliable quantification of target analytes. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based methods, offering a way to correct for variability in sample preparation, chromatographic separation, and instrument response. Among SIL standards, deuterium-labeled (d-labeled) and carbon-13-labeled (13C-labeled) compounds are the most common.
Data Presentation: A Head-to-Head Comparison
The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact analytical method performance. The following table summarizes the key performance characteristics, using Diallyl phthalate-d4 as a specific example for d-labeling and a hypothetical 13C-Diallyl phthalate for 13C-labeling.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Diallyl Phthalate | Rationale & Implications for Analysis |
| Isotopic Stability | High, but can be susceptible to back-exchange (H/D exchange) under certain conditions. For this compound, where the deuterium atoms are on the aromatic ring, the risk is minimal under typical analytical conditions.[1] | Very high. The 13C label is integrated into the carbon backbone and is not prone to exchange.[1] | 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable results. |
| Chromatographic Co-elution | Good, but a slight shift in retention time compared to the unlabeled analyte is often observed due to the "isotope effect". This can be more pronounced in high-resolution chromatography. | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution.[1] | Co-elution is critical for accurate compensation of matrix effects. Any separation between the analyte and the internal standard can lead to quantification errors. |
| Mass Shift | +4 Da (for d4) | Variable, depending on the number of 13C atoms incorporated. | A sufficient mass shift is necessary to prevent spectral overlap between the analyte and the internal standard. Both labeling techniques can provide an adequate mass shift. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. However, in-source fragmentation and H/D exchange can sometimes complicate spectra. | The natural abundance of 13C is ~1.1%, which can sometimes lead to a small contribution to the analyte's signal from the internal standard, and vice versa. This is usually negligible but should be considered for ultra-sensitive assays. | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap from isotopic contributions of the native analyte. |
| Cost & Availability | Generally more affordable and readily available for a wider range of compounds, including this compound. | Typically more expensive and may not be commercially available for all compounds. A 13C-labeled Diallyl phthalate standard is not commonly listed by suppliers. | The choice may be dictated by budget and the commercial availability of the desired labeled standard. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Diallyl phthalate in a liquid sample (e.g., environmental water sample or biological fluid) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Sample containing Diallyl phthalate
-
This compound internal standard solution (known concentration in a suitable solvent like methanol)
-
Extraction solvent (e.g., dichloromethane or a hexane/acetone mixture)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette a known volume of the sample (e.g., 5 mL) into a conical centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add the extraction solvent (e.g., 2 mL).
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process (steps 3-6) two more times, pooling the organic extracts.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for phthalate analysis (e.g., DB-5ms)
-
-
Typical GC-MS Parameters:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp to 220 °C at 20 °C/min
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Diallyl phthalate: Monitor characteristic ions (e.g., m/z 149, 167, 246)
-
This compound: Monitor characteristic ions (e.g., m/z 153, 171, 250)
-
-
3. Quantification
The concentration of Diallyl phthalate in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Diallyl phthalate and a constant concentration of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of Diallyl phthalate.
Caption: Logical relationship of internal standards in the analytical process.
References
A Researcher's Guide to Diallyl Phthalate Quantification: Navigating Measurement Uncertainty
For researchers, scientists, and professionals in drug development, the precise quantification of substances like diallyl phthalate (DAP) is paramount. This guide provides a comparative overview of common analytical methods for DAP quantification, with a focus on understanding and evaluating measurement uncertainty. The presented data, compiled from various studies, offers a basis for method selection and validation.
The two most prevalent analytical techniques for the quantification of diallyl phthalate and other phthalate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method presents distinct advantages and limitations, particularly concerning sensitivity, selectivity, and susceptibility to matrix interferences. A critical aspect of method performance is the comprehensive evaluation of measurement uncertainty, which provides a quantitative indication of the quality of a measurement result.
Comparative Analysis of Analytical Methods
The performance of an analytical method is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table summarizes these performance characteristics for the quantification of diallyl phthalate and other representative phthalates using GC-MS and HPLC-UV, based on data from various validation studies.
| Performance Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.02 - 0.14 µg/g[1] | 0.04 mg/L[2] |
| Limit of Quantification (LOQ) | 0.08 - 0.48 µg/g[1] | < 0.64 µg/mL (for various phthalates)[3] |
| Linearity (r²) | > 0.999[4] | ≥ 0.999 |
| Recovery | 76 - 122% | 82.85 - 107.40% |
| Relative Standard Deviation (RSD) | < 15% (intermediate precision) | 0.8 - 4.2% |
Understanding and Estimating Measurement Uncertainty
The "Guide to the Expression of Uncertainty in Measurement" (GUM) provides a harmonized framework for evaluating and expressing measurement uncertainty. The process involves identifying all potential sources of uncertainty, quantifying their contributions, and combining them to obtain an overall uncertainty value.
The following diagram illustrates the typical workflow for determining the measurement uncertainty associated with diallyl phthalate quantification.
Workflow for determining measurement uncertainty.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the quantification of diallyl phthalate using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Extraction)
-
Accurately weigh a homogenized sample into a suitable vessel.
-
For solid samples, perform a solvent extraction, often using a technique like ultrasonic extraction with a solvent such as methanol or dichloromethane. For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane may be employed.
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Concentrate the extract to a known volume.
-
Add an appropriate internal standard.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the phthalates.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of diallyl phthalate.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of diallyl phthalate in a suitable solvent, bracketing the expected sample concentration range.
-
Analyze the calibration standards and samples under the same GC-MS conditions.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the diallyl phthalate concentration in the samples using the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
1. Sample Preparation
-
Sample preparation is similar to that for GC-MS, involving extraction and potential clean-up steps. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.
2. HPLC-UV Instrumental Analysis
-
HPLC System:
-
Column: A reversed-phase C18 column is typically used for the separation of phthalates.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is often thermostatted to ensure reproducible retention times.
-
-
UV Detector:
-
Detection Wavelength: Phthalates are typically detected at a wavelength around 226-230 nm.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of diallyl phthalate.
-
Analyze the standards and samples under the same HPLC-UV conditions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of diallyl phthalate in the samples from the calibration curve.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the quantification of diallyl phthalate. GC-MS generally offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. HPLC-UV is a robust and often more accessible alternative. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation. A thorough validation of the chosen method and a rigorous evaluation of measurement uncertainty are essential for ensuring the quality and reliability of the analytical data. Interlaboratory comparison studies, where available, provide valuable data on the reproducibility of analytical methods and contribute to a better understanding of measurement uncertainty.
References
- 1. Validation and measurement uncertainty evaluation of a GC/MS method for the quantification of nine phthalates in tattoo and PMU inks [iris.uniroma1.it]
- 2. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Standard Addition vs. Internal Standard: A Comparative Guide for Diallyl Phthalate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diallyl phthalate (DAP), a widely used crosslinking agent and intermediate in polymer synthesis, is critical in various research and industrial applications. The choice of calibration method in chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a crucial factor that directly impacts the reliability of the results. This guide provides an objective comparison of two common calibration strategies: the standard addition method and the internal standard method, for the analysis of diallyl phthalate, supported by experimental protocols and data considerations.
The Challenge: Matrix Effects in Diallyl Phthalate Analysis
Complex sample matrices can significantly influence the analytical signal of diallyl phthalate, a phenomenon known as the matrix effect. These effects can either suppress or enhance the signal, leading to inaccurate quantification if not properly addressed.[1] Both the standard addition and internal standard methods are designed to mitigate the impact of matrix effects, thereby improving the accuracy and precision of the analysis.[2][3]
Principle of the Methods
Standard Addition
The standard addition method involves adding known amounts of a diallyl phthalate standard to aliquots of the sample. The instrument response is then measured for each spiked sample, and the original concentration of diallyl phthalate in the unspiked sample is determined by extrapolating a calibration curve to the point of zero response. This technique is particularly effective in compensating for matrix effects because the calibration standards are prepared in the actual sample matrix.
Internal Standard
In the internal standard method, a known amount of a compound that is chemically similar to diallyl phthalate but not present in the sample (the internal standard) is added to all samples, calibration standards, and blanks. The ratio of the response of diallyl phthalate to the response of the internal standard is then plotted against the concentration of diallyl phthalate to create a calibration curve. This method corrects for variations in sample injection volume, instrument response, and sample preparation, as any losses or variations will affect both the analyte and the internal standard to a similar extent. For phthalate analysis, isotopically labeled analogs (e.g., deuterated standards) or structurally similar compounds like benzyl benzoate are commonly used as internal standards.
Experimental Protocols
The following are generalized experimental protocols for the analysis of diallyl phthalate using GC-MS with either the standard addition or internal standard method.
Sample Preparation (General)
A generic sample preparation procedure for a solid matrix is outlined below. The specific steps may need to be optimized based on the sample type.
-
Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.
-
Extraction: Add a suitable solvent (e.g., hexane or a mixture of hexane and acetone) to the sample.
-
Vortexing/Sonication: Vortex or sonicate the mixture to ensure thorough extraction of diallyl phthalate from the sample matrix.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.
-
Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for phthalate analysis and can be used for diallyl phthalate.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion for DAP | To be determined based on the mass spectrum of diallyl phthalate |
| Qualifier Ions for DAP | To be determined based on the mass spectrum of diallyl phthalate |
Standard Addition Protocol
-
Prepare Sample Aliquots: Prepare at least four equal aliquots of the sample extract.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a diallyl phthalate standard solution.
-
Dilution: Dilute all aliquots to the same final volume with the extraction solvent.
-
GC-MS Analysis: Analyze each prepared solution by GC-MS.
-
Data Analysis: Plot the instrument response (peak area) against the concentration of the added diallyl phthalate standard. The absolute value of the x-intercept of the resulting linear regression line corresponds to the original concentration of diallyl phthalate in the sample.
Internal Standard Protocol
-
Select Internal Standard: Choose a suitable internal standard, for example, a deuterated diallyl phthalate or another phthalate not present in the sample.
-
Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of diallyl phthalate and a constant concentration of the internal standard.
-
Prepare Samples: To each sample extract, add the same constant concentration of the internal standard as in the calibration standards.
-
GC-MS Analysis: Analyze the calibration standards and the samples by GC-MS.
-
Data Analysis: Create a calibration curve by plotting the ratio of the peak area of diallyl phthalate to the peak area of the internal standard against the concentration of diallyl phthalate. Use the linear regression equation of the calibration curve to determine the concentration of diallyl phthalate in the samples.
Data Presentation: A Comparative Overview
| Parameter | Standard Addition | Internal Standard |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | Expected to be high (90-110%) as it inherently corrects for matrix effects | High (90-110%) if a suitable internal standard is used |
| Precision (% RSD) | Generally good, but can be affected by the precision of multiple spiking steps | Generally very good, as it corrects for injection and sample preparation variability |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and matrix noise | Dependent on instrument sensitivity and matrix noise |
| Throughput | Lower, as multiple analyses are required for each sample | Higher, as only one analysis per sample is needed after initial calibration |
| Complexity | More complex and labor-intensive per sample | Simpler for routine analysis of multiple samples |
Methodological Workflows
The following diagrams illustrate the logical workflows for the standard addition and internal standard methods.
Caption: Workflow for the Standard Addition Method.
Caption: Workflow for the Internal Standard Method.
Conclusion: Choosing the Right Method
The choice between the standard addition and internal standard methods for diallyl phthalate analysis depends on the specific requirements of the study.
The standard addition method is the gold standard for accuracy when dealing with complex and variable matrices , as it provides the most effective compensation for matrix effects. However, it is more time-consuming and requires more sample material, making it less suitable for high-throughput screening.
The internal standard method offers a balance of accuracy, precision, and efficiency. It is well-suited for routine analysis of a large number of samples with similar matrix compositions. The key to the success of this method lies in the selection of an appropriate internal standard that closely mimics the behavior of diallyl phthalate during sample preparation and analysis. For the highest level of accuracy, the use of a stable isotope-labeled internal standard is recommended.
For drug development and research applications where the highest accuracy is paramount and sample numbers may be limited, the standard addition method is often preferred . For quality control and routine monitoring where throughput is a major consideration, a well-validated internal standard method is a more practical choice . In some cases, a combination of both methods can be used, where the internal standard method is validated against the standard addition method.
References
- 1. redalyc.org [redalyc.org]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diallyl Phthalate-d4
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Diallyl Phthalate-d4, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Key Physical and Chemical Properties
Understanding the characteristics of this compound is the first step in ensuring its safe handling. The following table summarizes its key quantitative data. While this data pertains to the non-deuterated form, the properties are virtually identical for the d4 isotopologue.
| Property | Value |
| Molecular Weight | 246.28 g/mol [1] |
| Boiling Point | 290°C (554°F) at 760 mmHg[1][2] |
| Melting Point | -70°C (-94°F)[3][4] |
| Flash Point | 166°C (330.8°F) |
| Specific Gravity | 1.12 at 68°F |
| Water Solubility | Less than 0.1 mg/mL at 72°F (Very Poor) |
| Vapor Density | 8.3 (Heavier than air) |
Procedural Guidance for Disposal
The recommended disposal procedure for this compound prioritizes safety and regulatory compliance. The ultimate disposal of this chemical must take into account its potential impact on the environment and adhere to federal, state, and local regulations.
Spill Management:
In the event of a small spill, the immediate course of action is to remove all sources of ignition. The spilled liquid should be absorbed using an inert material such as sand, silica gel, or universal binder. The contaminated absorbent material and any contaminated clothing should be sealed in a vapor-tight plastic bag for eventual disposal. Following the removal of the spilled material, all contaminated surfaces should be washed first with 60-70% ethanol and then with a soap and water solution.
Waste Disposal:
The primary recommendation for the disposal of this compound is to contact a licensed professional waste disposal service. Unused material should be recycled if possible or returned to the manufacturer. It is crucial not to flush this chemical into surface water or the sanitary sewer system, as it is very toxic to aquatic life with long-lasting effects.
The following workflow diagram illustrates the logical steps for the proper disposal of this compound.
Health and Safety Precautions
Diallyl Phthalate can cause irritation to the skin, eyes, and mucous membranes. Inhalation may lead to respiratory tract irritation. Therefore, it is imperative to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, flush the affected area with plenty of water. If irritation persists, seek medical attention.
References
Personal protective equipment for handling Diallyl phthalate-d4
Essential Safety and Handling Guide for Diallyl Phthalate-d4
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. Diallyl phthalate is a lachrymator, meaning it can cause tearing. |
| Hand Protection | Nitrile or Neoprene chemical-resistant gloves. | Provides a barrier against direct skin contact. Gloves must be inspected before use and disposed of correctly after handling. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of vapors or aerosols. If ventilation is insufficient, a NIOSH-approved respirator is necessary. |
| Body Protection | Laboratory coat or chemical-resistant apron/clothing. | Prevents contamination of personal clothing. Contaminated clothing should be segregated and laundered before reuse. |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₄H₁₀D₄O₄ |
| Molecular Weight | ~250.3 g/mol (based on C₁₄H₁₄O₄ at 246.26 g/mol ) |
| Appearance | Nearly colorless to light yellow oily liquid. |
| Boiling Point | 158°C - 167°C @ 5 mmHg |
| Melting Point | -70°C (-94°F) |
| Flash Point | 166°C (330.8°F) |
| Specific Gravity | 1.12 |
| Vapor Density | 8.3 (Air = 1) |
| Solubility | Very slightly soluble in water; soluble in most organic liquids. |
Operational and Disposal Plan
A systematic workflow is critical for ensuring safety from the moment the chemical is received until its final disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol
1. Pre-Handling Preparations:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Don all required PPE, including chemical safety goggles, nitrile gloves, and a lab coat. Inspect gloves for any signs of degradation or perforation.
-
Work Area Setup: Ensure work is conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.
2. Handling and Storage:
-
Chemical Handling: Avoid direct contact with skin and eyes and prevent inhalation of vapors. Use equipment and techniques that minimize the generation of aerosols.
-
Storage: Store the chemical in its original, tightly closed container. The storage area should be cool, dry, well-ventilated, and separate from strong oxidants, strong bases, and acids. It is recommended to store this chemical under refrigerated temperatures and in an area without drain or sewer access.
3. Spill Response Protocol:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Remove all sources of ignition. Prevent the spill from entering drains or waterways.
-
Absorption: Use an inert, non-combustible absorbent material like sand or commercial sorbents to soak up the spilled liquid.
-
Collection: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. A common procedure is to wash the surface with 60-70% ethanol followed by a soap and water solution.
4. Disposal Plan:
-
Waste Characterization: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Keep chemical waste in its original container where possible, and do not mix it with other waste streams.
-
Disposal Method: All waste must be disposed of through a licensed and approved hazardous waste disposal company. Adhere strictly to all federal, state, and local environmental regulations. Discharge into the environment must be avoided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
